Antifungal agent 86
Description
Properties
Molecular Formula |
C21H22N2OS |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24) |
InChI Key |
WJAMFZVSJYMDDT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 86
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated solely as "Antifungal Agent 86" is not extensively available in the public scientific literature. This guide synthesizes the limited available data for a compound referred to as "this compound (Compound 41F5)" and places it within the broader context of antifungal mechanisms to provide a foundational understanding. Further detailed experimental data would be required for a complete elucidation of its specific pathways.
Executive Summary
This compound, also identified as Compound 41F5, has demonstrated notable efficacy against pathogenic yeasts, particularly Histoplasma and Cryptococcus neoformans[1]. While comprehensive studies detailing its precise molecular interactions are not widely published, this document will explore its known biological effects and propose potential mechanisms of action based on current knowledge of antifungal drug discovery. This guide will also present generalized experimental workflows and conceptual signaling pathways relevant to the investigation of novel antifungal agents.
Introduction to this compound
This compound has emerged as a compound of interest due to its potent activity against clinically relevant fungal pathogens. Its high activity, with a reported MIC50 in the sub-micromolar range (0.4-0.8 μM) against Histoplasma and Cryptococcus neoformans, suggests a specific and high-affinity interaction with its cellular target[1]. The following sections will delve into the potential mechanisms, drawing parallels with established antifungal classes and outlining the necessary experimental approaches for full characterization.
Potential Mechanisms of Action
Given the common targets of antifungal drugs, the mechanism of this compound likely involves one or more of the following cellular processes, which are critical for fungal viability and virulence.
A primary target for many antifungal drugs is the fungal cell membrane, largely due to the presence of ergosterol (B1671047), a sterol unique to fungi[2][3][4]. Agents can either directly bind to ergosterol, creating pores and leading to cell leakage, or inhibit its biosynthesis.
-
Ergosterol Biosynthesis Inhibition: This pathway involves a series of enzymatic steps that can be targeted. Key enzymes include lanosterol (B1674476) 14α-demethylase (targeted by azoles) and squalene (B77637) epoxidase (targeted by allylamines)[2][4][5]. Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function.
The fungal cell wall, composed primarily of chitin (B13524) and β-glucans, is another excellent target as it is absent in mammalian cells[3][6].
-
β-(1,3)-D-glucan Synthesis Inhibition: Echinocandins are a class of antifungals that non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, leading to a weakened cell wall and osmotic instability[7].
-
Chitin Synthesis Inhibition: Chitin synthases are crucial for the synthesis of chitin, a key structural component of the fungal cell wall. Nikkomycin Z is an example of an agent that competitively inhibits this enzyme[6].
Other potential mechanisms include the inhibition of nucleic acid and protein synthesis, or interference with critical signaling pathways.
-
Nucleic Acid and Protein Synthesis: Flucytosine, for instance, is converted within fungal cells into a potent inhibitor of both DNA and RNA synthesis[2][8].
-
Signal Transduction Pathways: Pathways such as the calcineurin and Hsp90 signaling cascades are vital for fungal stress responses, virulence, and drug resistance, making them attractive targets[6][9].
Experimental Protocols for Elucidating the Mechanism of Action
To determine the specific mechanism of this compound, a series of well-defined experiments are necessary.
-
Sterol Quantitation Assay: To assess if the agent affects the ergosterol biosynthesis pathway, fungal cells are treated with the compound, and sterols are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A decrease in ergosterol levels and an accumulation of precursor sterols would indicate inhibition of this pathway.
-
Cell Wall Integrity Assays: The effect on the cell wall can be evaluated by growing treated fungal cells in the presence of cell wall stressors like Calcofluor White or Congo Red. Increased sensitivity to these agents suggests a compromised cell wall. Additionally, microscopy can be used to observe morphological changes such as cell lysis or abnormal budding.
-
Macromolecule Synthesis Assays: Radiolabeled precursors for DNA (e.g., [³H]adenine), RNA (e.g., [³H]uridine), and protein (e.g., [³H]leucine) can be used to measure the rate of macromolecular synthesis in the presence of the antifungal agent. A reduction in the incorporation of a specific precursor would point towards inhibition of that particular synthesis pathway.
-
Enzyme Inhibition Assays: If initial assays suggest a target class, in vitro assays using purified enzymes from the suspected pathway (e.g., lanosterol 14α-demethylase, β-(1,3)-D-glucan synthase) can confirm direct inhibition by this compound.
-
Genetic Screening: Techniques such as homozygous or heterozygous profiling in model yeasts like Saccharomyces cerevisiae can identify gene deletions that result in hypersensitivity or resistance to the compound, thereby identifying the target or related pathways[8].
Quantitative Data Summary
The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC).
| Fungal Species | MIC50 (μM) |
| Histoplasma yeast | 0.4 - 0.8 |
| Cryptococcus neoformans | 0.4 - 0.8 |
| Table 1: Reported MIC50 values for this compound[1]. |
Further quantitative data from the experimental protocols described above would be necessary to populate tables on enzyme inhibition constants (Ki), effects on ergosterol levels, or inhibition of macromolecular synthesis.
Visualization of Potential Pathways and Workflows
The following diagrams illustrate conceptual pathways and workflows relevant to the investigation of this compound's mechanism of action.
Caption: Potential inhibition points of this compound in the ergosterol biosynthesis pathway.
Caption: Conceptual inhibition of β-(1,3)-D-glucan synthesis, a key component of the fungal cell wall.
Caption: A generalized experimental workflow for determining the mechanism of action of a novel antifungal agent.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against important fungal pathogens. While its precise mechanism of action remains to be fully elucidated, the established frameworks for antifungal drug discovery provide a clear path forward for its characterization. The experimental workflows and conceptual pathways outlined in this guide serve as a blueprint for the comprehensive investigation required to understand its molecular basis of activity. Further research is imperative to unlock the full therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Drug Resistance: An Emergent Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Compass of Discovery: An In-depth Technical Guide to Antifungal Agent Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and validation of novel therapeutic targets. This technical guide provides a comprehensive overview of the core strategies, experimental methodologies, and data interpretation critical to the identification and validation of molecular targets for the next generation of antifungal agents. The development of a successful antifungal drug hinges on its ability to exhibit broad-spectrum fungicidal activity against a fungal-specific target, thereby minimizing host toxicity.[1][2]
The Landscape of Antifungal Targets: From Established Pathways to Novel Frontiers
The arsenal (B13267) of clinically approved antifungal drugs is limited, primarily targeting the fungal cell membrane and cell wall.[1][3] This narrow therapeutic window is a direct consequence of the eukaryotic nature of fungal cells, which share significant homology with their human hosts, presenting a challenge in identifying fungal-specific targets.[1][3]
1.1. Clinically Validated Targets:
The majority of current antifungal therapies exploit pathways and molecules unique to fungi:
-
Ergosterol (B1671047) Biosynthesis: A cornerstone of antifungal therapy, this pathway produces ergosterol, the primary sterol in fungal cell membranes, which is absent in mammalian cells.[4][5] Several drug classes, including azoles and polyenes, disrupt this pathway or the function of ergosterol itself.[3][4]
-
Cell Wall Synthesis: The fungal cell wall, a structure not present in mammalian cells, provides an ideal target for selective toxicity.[2] Echinocandins, for instance, inhibit the synthesis of β-1,3-D-glucan, a critical component of the cell wall.[2][3]
-
Nucleic Acid Synthesis: Flucytosine acts as an antimetabolite, interfering with DNA and RNA synthesis after being converted to 5-fluorouracil (B62378) within the fungal cell.[1]
1.2. Emerging and Novel Antifungal Targets:
Research is actively exploring a diverse range of novel targets to overcome existing drug resistance and toxicity issues.[6] Promising areas of investigation include:
-
Chitin Synthase: An enzyme essential for the synthesis of chitin, another crucial component of the fungal cell wall.[6]
-
Glycosylphosphatidylinositol (GPI) Biosynthesis: GPI anchors are vital for attaching proteins to the cell surface, and their synthesis pathway presents a promising target.[7]
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone is involved in fungal stress responses, drug resistance, and virulence, and fungus-selective inhibitors are being developed.[7]
-
Signal Transduction Pathways: Fungi possess intricate signaling networks to respond to environmental stresses, control morphogenesis, and establish virulence.[8][9] Key pathways being investigated as potential targets include:
-
Cell Wall Integrity (CWI) Pathway: A mitogen-activated protein kinase (MAPK) cascade that regulates cell wall biosynthesis and repair in response to stress.[8][10]
-
High-Osmolarity Glycerol (HOG) Pathway: Crucial for adaptation to osmotic and oxidative stress.[8][11]
-
Calcineurin Pathway: Involved in stress response, virulence, and drug resistance.[7]
-
Strategies for Target Identification
Identifying the molecular target of a novel antifungal compound is a critical step in drug development. A multi-pronged approach combining genetic, genomic, and biochemical strategies is often the most effective.[1]
2.1. Genetic and Genomic Approaches:
These methods leverage the power of yeast genetics and genomics to pinpoint the gene or pathway affected by an antifungal compound.[7]
-
Haploinsufficiency Profiling: This technique uses a collection of heterozygous diploid mutants, where one copy of a non-essential gene is deleted. If the target of a compound is the protein product of a particular gene, the heterozygous mutant for that gene will be hypersensitive to the compound due to the reduced level of the target protein.
-
Homozygous Profiling: This method utilizes a collection of homozygous diploid mutants, each lacking a non-essential gene. It can identify genes that, when absent, result in either increased sensitivity or resistance to the compound, thereby revealing pathways that are either synergistic with or buffer the drug target pathway.[1]
-
Multicopy Suppression Profiling: In this approach, genes are overexpressed from plasmids. Overexpression of the drug's target can lead to increased resistance to the compound as the higher concentration of the target protein effectively titrates out the inhibitor.[1]
2.2. Biochemical Approaches:
Biochemical methods provide direct evidence of a compound's interaction with its putative target.
-
Enzymatic Assays: If the hypothesized target is an enzyme, the compound's inhibitory activity can be directly tested in in vitro assays using the purified enzyme.[1] This allows for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50).
-
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays can be used to isolate the protein target that directly binds to the antifungal compound.
Target Validation: Confirming the Mechanism of Action
Once a putative target has been identified, it must be validated to confirm that it is essential for fungal viability and that its inhibition is directly responsible for the antifungal activity of the compound.[1]
3.1. Genetic Validation:
-
Gene Deletion: If the target gene is not essential for fungal viability, deleting it should render the fungus resistant to the compound if the compound has no other targets.[1]
-
Conditional Expression: For essential genes, conditional expression systems (e.g., tetracycline-repressible promoters) can be used. Reducing the expression of the target gene should mimic the phenotypic effects of the antifungal compound, providing strong evidence for the target's identity.[1]
3.2. Biochemical Validation:
-
In Vitro Inhibition: The purified target protein's activity should be inhibited by the antifungal compound in a dose-dependent manner.[1]
-
Binding Assays: Direct binding of the compound to the purified target protein can be demonstrated using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Data Presentation
Quantitative data from various assays are crucial for comparing the efficacy and selectivity of antifungal compounds.
| Compound | Target | MIC (μg/mL) vs. C. albicans | IC50 (μM) vs. Target Enzyme | Cytotoxicity (CC50 in μM) vs. Human Cells | Selectivity Index (CC50/IC50) |
| Compound A | Erg11p | 0.5 | 0.02 | 50 | 2500 |
| Compound B | Chitin Synthase | 1.0 | 0.1 | >100 | >1000 |
| Compound C | Hsp90 | 2.0 | 0.05 | 10 | 200 |
| Fluconazole | Erg11p | 1.0 | 0.08 | >200 | >2500 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
5.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[12][13]
-
Preparation of Antifungal Agent Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the fungal strain overnight in a suitable broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) at the appropriate temperature (e.g., 35°C).[14] Dilute the culture to achieve a standardized inoculum density (e.g., 0.5-2.5 x 10^3 CFU/mL).[15]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in the broth medium.[16]
-
Inoculation: Add the standardized fungal inoculum to each well.[13] Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature for 24-48 hours.[14]
-
Reading the MIC: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.[13]
5.2. In Vitro Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified target enzyme.
-
Enzyme and Substrate Preparation: Purify the target enzyme and prepare a stock solution of its specific substrate.
-
Assay Reaction: In a suitable buffer, combine the purified enzyme, the substrate, and varying concentrations of the inhibitor (antifungal compound).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Detection of Product Formation: Measure the formation of the reaction product using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
5.3. Gene Knockout via Homologous Recombination
This protocol describes the deletion of a target gene in a fungus like Saccharomyces cerevisiae.
-
Construction of Deletion Cassette: Amplify a selectable marker gene (e.g., KANMX) by PCR using primers that have tails homologous to the regions flanking the target gene.
-
Transformation: Introduce the PCR product (deletion cassette) into fungal cells that are competent for transformation (e.g., using the lithium acetate (B1210297) method).
-
Selection: Plate the transformed cells on a medium containing the selective agent (e.g., G418 for the KANMX marker) to select for cells that have integrated the deletion cassette.
-
Verification of Deletion: Confirm the deletion of the target gene by PCR using primers that flank the gene locus and by Southern blot analysis.
Visualizing Molecular Pathways and Workflows
Diagrams are indispensable for illustrating complex biological pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 5. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 6. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JoF | Special Issue : The Fungal Cell Wall Integrity Pathway [mdpi.com]
- 10. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Antifungal Agent 86: A Technical Overview of In Vitro Activity and Experimental Protocols
Introduction: Antifungal Agent 86 represents a significant compound in the study of mycoses, demonstrating a potent and broad spectrum of activity against a variety of pathogenic fungi. This document provides a comprehensive technical guide on the activity, experimental evaluation, and putative mechanism of action of this compound (also identified in literature as SF 86-327 or Terbinafine), intended for researchers, scientists, and drug development professionals.
Spectrum of In Vitro Activity
This compound has demonstrated significant inhibitory effects against a wide range of yeasts, dermatophytes, molds, and dimorphic fungi. The in vitro efficacy, as determined by Minimum Inhibitory Concentration (MIC), is summarized below.
Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Candida albicans | Not Specified | 10 - 100 | - | - |
| Candida parapsilosis | Not Specified | 1 - 2 | - | - |
| Cryptococcus neoformans | Not Specified | - | 0.4 - 0.8 µM* | - |
Note: Data for C. neoformans is presented in µM as reported in the source literature.[1]
Table 2: In Vitro Activity of this compound Against Dermatophytes
| Fungal Species | No. of Isolates | MIC Range (µg/mL) |
|---|---|---|
| Trichophyton spp. | Not Specified | 0.001 - 0.02 |
| Microsporum spp. | Not Specified | 0.001 - 0.02 |
| Epidermophyton spp. | Not Specified | 0.001 - 0.02 |
Data derived from studies on Terbinafine (SF 86-327)[2]
Table 3: In Vitro Activity of this compound Against Molds and Dimorphic Fungi
| Fungal Species | No. of Isolates | MIC Range (µg/mL) |
|---|---|---|
| Aspergillus spp. | Not Specified | 0.1 - 2 |
| Scopulopsis brevicaulis | Not Specified | 0.2 |
| Sporothrix schenckii | Not Specified | 0.2 |
| Histoplasma capsulatum | Not Specified | MIC₅₀: 0.4 - 0.8 µM |
Data derived from studies on Terbinafine (SF 86-327) and this compound (Compound 41F5).[1][2]
Mechanism of Action
This compound (as Terbinafine) primarily functions by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[2] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a simultaneous accumulation of toxic levels of squalene within the cell. This dual effect disrupts membrane structure and function, leading to cell death.
Experimental Protocols
The following section details the standardized methodologies for determining the in vitro activity of this compound.
3.1 Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast and filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal culture in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Perform a serial two-fold dilution of the agent in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The typical concentration range tested is 0.016 to 16 µg/mL.
-
Ensure each well contains 100 µL of the diluted drug.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well for a positive growth control and an uninoculated, drug-free well as a negative control (sterility blank).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.
-
Conclusion
This compound demonstrates potent, broad-spectrum activity, particularly against dermatophytes and various molds. Its mechanism, targeting the essential ergosterol biosynthesis pathway, provides a specific and effective means of fungal inhibition. The standardized protocols outlined herein serve as a foundation for consistent and reproducible evaluation of its antifungal properties in a research setting. Further in vivo studies are necessary to correlate these promising in vitro data with clinical efficacy.
References
Technical Guide: The Impact of Antifungal Agent 86 on Fungal Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell is a complex and dynamic entity, and its morphology is intrinsically linked to its viability, virulence, and susceptibility to antifungal agents. Understanding the morphological alterations induced by novel antifungal compounds is paramount in the development of new therapeutic strategies. This technical guide provides an in-depth analysis of the effects of the investigational Antifungal Agent 86 (AFA-86) on fungal cell morphology. AFA-86 is a novel broad-spectrum antifungal agent with a dual mechanism of action, targeting both the integrity of the fungal cell wall and the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This dual action leads to significant and distinct morphological changes in susceptible fungi, providing valuable insights into its efficacy and mechanism.
Quantitative Analysis of Morphological Changes
The effects of AFA-86 on the morphology of key fungal pathogens have been quantified to provide a clear comparison of its impact. The following tables summarize the mean alterations observed in Candida albicans and Aspergillus fumigatus following treatment with AFA-86 at its Minimum Inhibitory Concentration (MIC) for 24 hours.
Table 1: Morphological Effects of AFA-86 on Candida albicans
| Morphological Parameter | Control (Untreated) | AFA-86 Treated | Percentage Change |
| Average Yeast Cell Diameter (µm) | 5.2 ± 0.4 | 7.8 ± 0.9 | +50% |
| Percentage of Hyphal Formation | 85% ± 5% | 15% ± 3% | -82% |
| Average Cell Wall Thickness (nm) | 110 ± 15 | 180 ± 25 | +64% |
| Cell Aggregation | Dispersed | High | - |
Table 2: Morphological Effects of AFA-86 on Aspergillus fumigatus
| Morphological Parameter | Control (Untreated) | AFA-86 Treated | Percentage Change |
| Average Hyphal Width (µm) | 3.1 ± 0.3 | 5.9 ± 0.7 | +90% |
| Apical Branching | Normal | Hyper-branched | - |
| Conidiation | Abundant | Severely Reduced | >90% reduction |
| Septal Abnormalities | <5% | 45% ± 8% | >800% increase |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of antifungal effects on fungal morphology. The following are standard protocols for key experiments.
Fungal Culture and AFA-86 Treatment
-
Fungal Strains and Media: Candida albicans (SC5314) and Aspergillus fumigatus (Af293) are cultured in appropriate liquid media (e.g., RPMI-1640 for C. albicans and Sabouraud Dextrose Broth for A. fumigatus) at 37°C with agitation.
-
AFA-86 Preparation: A stock solution of AFA-86 is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted in the culture medium to the desired final concentrations (typically ranging from 0.5x to 4x MIC).
-
Treatment: Fungal cultures in the logarithmic growth phase are treated with AFA-86 or a vehicle control (DMSO) and incubated for a specified period (e.g., 4, 8, 16, 24 hours).
Microscopy for Morphological Analysis
3.2.1 Scanning Electron Microscopy (SEM)
-
Fixation: Fungal cells are harvested by centrifugation and fixed in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.2) for 2 hours at 4°C.
-
Dehydration: The fixed cells are washed with phosphate buffer and then dehydrated through a graded series of ethanol (B145695) concentrations (30%, 50%, 70%, 90%, and 100%).
-
Drying and Coating: The samples are subjected to critical point drying, mounted on aluminum stubs, and sputter-coated with a thin layer of gold-palladium.
-
Imaging: Samples are observed under a scanning electron microscope to visualize surface morphology.
3.2.2 Transmission Electron Microscopy (TEM)
-
Fixation: Similar to SEM, cells are fixed with glutaraldehyde, followed by a secondary fixation in 1% osmium tetroxide.
-
Embedding: The samples are dehydrated in an ethanol series and embedded in an epoxy resin.
-
Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome and placed on copper grids.
-
Staining and Imaging: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) and then examined with a transmission electron microscope to observe internal ultrastructures, such as the cell wall and organelles.
Quantitative Image Analysis
-
Image Acquisition: A large number of images from different fields of view are captured for each treatment condition.
-
Software Analysis: Image analysis software (e.g., ImageJ, Fiji) is used to quantify morphological parameters.[1][2] This can include measurements of cell diameter, hyphal length and width, and cell wall thickness.[1][2]
-
Statistical Analysis: The quantitative data are statistically analyzed to determine significant differences between treated and control groups.
Signaling Pathways and Workflows
AFA-86 Induced Cell Wall Integrity Pathway
The following diagram illustrates the putative signaling cascade activated in response to cell wall stress induced by AFA-86. This pathway, known as the Cell Wall Integrity (CWI) pathway, is a conserved response in fungi to maintain cellular integrity.[3][4][5]
Caption: AFA-86 induced Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow for Morphological Analysis
The following diagram outlines the standard workflow for assessing the morphological effects of AFA-86 on fungal cells.
Caption: Workflow for assessing AFA-86's morphological effects.
References
- 1. Fungal feature tracker (FFT): A tool for quantitatively characterizing the morphology and growth of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antifungal Agent 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development and characterization of novel antifungal agents.[1][2] This document provides detailed application notes and standardized protocols for determining the in vitro efficacy of a novel investigational compound, Antifungal Agent 86, by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
The protocols herein are based on the widely accepted broth microdilution and disk diffusion methods, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[5][6][7] Accurate MIC determination is a critical first step in the preclinical assessment of any new antifungal candidate, providing essential data on its potency and spectrum of activity.
For the purpose of these application notes, we will hypothesize that This compound targets the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a crucial component for fungal cell integrity. This mechanism is common to several classes of antifungal drugs.
Principle of the Assays
Antifungal susceptibility testing (AFST) provides a measure of how a fungal isolate responds to increasing concentrations of an antifungal agent in vitro.[1]
-
Broth Microdilution Method: This quantitative method involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid growth medium.[1][5] The MIC is determined as the lowest drug concentration that inhibits fungal growth to a predefined level after a specified incubation period.[1]
-
Disk Diffusion Method: This qualitative or semi-quantitative method involves placing a paper disk containing a known amount of this compound onto an agar (B569324) plate inoculated with a fungal culture.[5][8] The agent diffuses into the agar, creating a concentration gradient. The susceptibility of the fungus is determined by measuring the diameter of the zone of growth inhibition around the disk.[5]
Data Presentation
The following tables summarize hypothetical MIC data for this compound against common fungal pathogens. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Broth Microdilution MICs for this compound
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 50 | 0.03 - 2 | 0.125 | 0.5 |
| Candida glabrata | 50 | 0.125 - 8 | 0.5 | 2 |
| Candida parapsilosis | 50 | 0.06 - 4 | 0.25 | 1 |
| Aspergillus fumigatus | 40 | 0.03 - 1 | 0.06 | 0.25 |
| Cryptococcus neoformans | 30 | 0.015 - 0.5 | 0.06 | 0.125 |
Table 2: Disk Diffusion Zone Diameters for this compound (5 µg disk)
| Fungal Species | No. of Isolates | Zone Diameter Range (mm) | Mean Zone Diameter (mm) |
| Candida albicans | 50 | 18 - 28 | 23 |
| Candida glabrata | 50 | 15 - 25 | 20 |
| Candida parapsilosis | 50 | 17 - 27 | 22 |
| Aspergillus fumigatus | 40 | 20 - 32 | 26 |
| Cryptococcus neoformans | 30 | 22 - 35 | 28 |
Experimental Protocols
Adherence to standardized procedures is critical for the accuracy and reproducibility of MIC testing.[6] The following protocols are adapted from CLSI documents M27 for yeasts and M38 for filamentous fungi.
Protocol 1: Broth Microdilution Assay
1. Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Sterile 96-well, U-shaped bottom microtiter plates[5]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[5]
-
Sterile water or appropriate solvent for the antifungal agent
-
Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019)
-
Spectrophotometer
-
Multi-channel pipette
2. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
3. Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI 1640 medium into wells of columns 2 through 11 of a 96-well plate.[3]
-
Add 200 µL of the highest concentration of this compound (at 2x the final desired starting concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly.
-
Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1 through 11.[3]
-
Add 100 µL of sterile medium to the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[3]
5. Endpoint Determination (Reading the MIC):
-
The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well.[1]
-
For some agents, a complete inhibition of growth (≥90%) may be the required endpoint.[1] The appropriate endpoint for a novel agent should be determined and validated.
Protocol 2: Disk Diffusion Assay
1. Materials and Reagents:
-
This compound sterile paper disks (e.g., 6 mm diameter, with a fixed concentration)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (GMB).[5]
-
Sterile Petri dishes (100 or 150 mm)
-
Fungal isolates and quality control strains
-
Sterile cotton swabs
-
Calipers or ruler for measuring zone diameters
2. Inoculum Preparation:
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes before applying the disks.
4. Disk Application and Incubation:
-
Aseptically apply the paper disks containing this compound to the surface of the inoculated agar plates.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35°C for 24 hours.
5. Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[8]
-
The zone sizes are then correlated with interpretive categories (Susceptible, Intermediate, or Resistant) based on established breakpoints, which would need to be determined for a new agent.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Workflow for the broth microdilution MIC testing method.
Caption: Hypothetical inhibition of ergosterol synthesis by this compound.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. testinglab.com [testinglab.com]
- 8. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell-Based Assay for the Evaluation of Antifungal Agent 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Antifungal Agent 86 is a novel compound identified through preliminary screening as a potential candidate for further development. To characterize its antifungal properties, a robust and reproducible cell-based assay is essential.
This document provides a detailed protocol for a cell-based antifungal susceptibility assay to determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi, such as Candida albicans. Additionally, it outlines a method to assess the compound's effect on a key fungal signaling pathway, the ergosterol (B1671047) biosynthesis pathway, which is a common target for antifungal drugs.[1][2][3] The provided methodologies are designed to be adaptable for various fungal species and research objectives, forming a critical step in the preclinical evaluation of this promising antifungal candidate.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay
This protocol details a common method for determining the MIC of an antifungal agent against a yeast pathogen, such as Candida albicans, using a standardized broth microdilution method.
Materials:
-
Target fungal strain (e.g., Candida albicans SC5314)
-
RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile, clear, flat-bottom 96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Multichannel pipette
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well containing only medium for a negative control (blank).
-
Prepare a similar dilution series for the positive control antifungal (e.g., Fluconazole).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive growth control well.
-
The final volume in each well should be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive growth control.
-
For a quantitative measurement, read the optical density (OD) at 600 nm using a microplate reader.
-
The MIC can be defined as the lowest drug concentration that inhibits growth by ≥50% (MIC₅₀) or ≥90% (MIC₉₀) compared to the drug-free control.
-
Ergosterol Biosynthesis Pathway Interference Assay
This assay investigates if this compound targets the ergosterol biosynthesis pathway, a common mechanism of action for azole antifungals.[1][3]
Materials:
-
Candida albicans strain
-
RPMI 1640 medium
-
This compound
-
Positive control (e.g., Ketoconazole)
-
Saponin
-
Ethanol
-
Sterile glass tubes
-
Spectrophotometer capable of scanning between 240 nm and 300 nm
Procedure:
-
Fungal Culture and Treatment:
-
Grow Candida albicans in RPMI 1640 medium to the mid-log phase.
-
Inoculate fresh medium with the culture to an OD₆₀₀ of 0.1.
-
Add this compound at concentrations around its MIC₅₀ and 2x MIC₅₀. Include a no-drug control and a positive control (Ketoconazole).
-
Incubate the cultures at 35°C for 16 hours with shaking.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 2 mL of 25% alcoholic potassium hydroxide (B78521) solution (w/v) to the cell pellet.
-
Incubate at 80°C for 1 hour for saponification.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of heptane to extract the non-saponifiable sterols.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Transfer the upper heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane layer from 240 nm to 300 nm using a spectrophotometer.
-
A decrease in the characteristic absorbance peak of ergosterol (around 281.5 nm) and an accumulation of sterol precursors (a peak around 230 nm) in the presence of this compound would suggest interference with the ergosterol biosynthesis pathway.
-
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Antifungal Activity of Agent 86 against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.25 | 0.5 |
| Candida auris | B11221 | 0.5 | 1 |
| Aspergillus fumigatus | Af293 | 1 | 2 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Ergosterol Content in Candida albicans after Treatment with this compound
| Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) | Sterol Precursor Accumulation (A₂₃₀/A₂₈₁.₅) |
| No Drug Control | - | 100% | 0.15 |
| This compound | 0.25 (MIC₅₀) | 45% | 1.2 |
| This compound | 0.5 (MIC₉₀) | 15% | 2.8 |
| Ketoconazole | 0.125 | 10% | 3.5 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed mechanism of action of this compound on the ergosterol biosynthesis pathway.
References
Application Notes and Protocols: Antifungal Agent 86 in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of the novel investigational antifungal agent, designated as Antifungal Agent 86, in a well-established murine model of disseminated candidiasis.
Introduction
Candida albicans is a significant opportunistic fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The development of new antifungal agents with improved efficacy and safety profiles is a critical area of research. This compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad range of Candida species. These protocols describe the in vivo evaluation of this compound in a murine model of systemic candidiasis to determine its therapeutic potential.
Hypothetical Mechanism of Action
This compound is hypothesized to act by inhibiting the fungal enzyme β-1,3-glucan synthase. This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[1][2][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[2][3] This targeted mechanism suggests a potential for high selectivity and a favorable safety profile.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound targeting β-1,3-glucan synthesis.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical efficacy studies of this compound in a murine model of disseminated candidiasis.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis (Survival Study)
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Mice | Survival Rate at Day 21 (%) | Median Survival Time (Days) |
| Vehicle Control (Saline) | - | IV | 10 | 0 | 5 |
| This compound | 5 | IV | 10 | 60 | 18 |
| This compound | 10 | IV | 10 | 90 | >21 |
| This compound | 20 | IV | 10 | 100 | >21 |
| Fluconazole | 20 | IP | 10 | 80 | >21 |
Table 2: Fungal Burden in Kidneys of Mice with Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Log10 CFU/g of Kidney ± SD (Day 3 Post-Infection) |
| Vehicle Control (Saline) | - | IV | 7.8 ± 0.5 |
| This compound | 5 | IV | 5.2 ± 0.7 |
| This compound | 10 | IV | 3.1 ± 0.4 |
| This compound | 20 | IV | <2.0 (Limit of Detection) |
| Fluconazole | 20 | IP | 3.5 ± 0.6 |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a murine candidiasis model.
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol is adapted from established models of systemic Candida albicans infection.[4][5][6]
Materials:
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)[5]
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile, non-pyrogenic 0.85% saline
-
Female BALB/c mice (6-8 weeks old, 20-24 g)[5]
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide)[4]
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Positive control antifungal (e.g., fluconazole)
-
Hemocytometer or spectrophotometer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Inoculum Preparation:
-
Streak C. albicans onto an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Determine cell concentration using a hemocytometer or by measuring optical density.[5]
-
Adjust the final concentration to 2.5 x 10^5 cells/mL for an inoculum of 2.5 x 10^4 cells per mouse in 0.1 mL.
-
-
Animal Infection:
-
(Optional) To induce neutropenia, administer cyclophosphamide (B585) (e.g., 150 mg/kg) intraperitoneally 3-4 days prior to infection.[4]
-
Warm mice under a heat lamp to dilate tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension (2.5 x 10^4 cells) into the lateral tail vein.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (n=10 per group).
-
Initiate treatment approximately 2 hours post-infection.
-
Administer this compound, vehicle, or positive control (e.g., fluconazole) at the designated dose and route. Treatment is typically continued for 7 consecutive days.
-
Protocol 2: Assessment of Antifungal Efficacy
A. Survival Study:
-
Monitor mice daily for 21 days post-infection.
-
Record daily survival and clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Euthanize moribund animals that meet pre-defined humane endpoints.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test.
B. Fungal Burden Determination (Colony Forming Units - CFU):
This method is used to quantify the amount of viable fungi in target organs.[6][7]
-
On day 3 post-infection, euthanize a subset of mice from each treatment group.
-
Aseptically harvest kidneys.
-
Weigh the kidneys and place them in a pre-weighed volume of sterile saline.
-
Homogenize the tissues using a mechanical homogenizer.[5]
-
Prepare serial 10-fold dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates (in duplicate).
-
Incubate plates at 30°C for 24-48 hours.
-
Count the number of colonies and calculate the CFU per gram of tissue.
-
Analyze data for statistical significance using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
Protocol 3: Histopathological Analysis
-
At the time of sacrifice for fungal burden analysis, collect kidney tissues.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Periodic acid-Schiff (PAS) or Gomori methenamine (B1676377) silver (GMS) to visualize fungal elements.
-
Examine sections microscopically for the presence of yeast and hyphal forms, and to assess tissue damage and inflammatory cell infiltration.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in a murine model of disseminated candidiasis. The described methods for assessing survival, fungal burden, and histopathology will generate crucial data to determine the in vivo efficacy of this novel compound and support its further development as a potential therapeutic agent for invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 4. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
Application Notes and Protocols for Antifungal Agent 86 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Antifungal Agent 86 is a novel investigational compound that has demonstrated potent in vitro activity against a broad spectrum of clinically relevant fungi. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of this compound in established animal models of fungal disease. The protocols outlined herein cover systemic and cutaneous infection models, pharmacokinetic analyses, and preliminary toxicity assessments.
Data Presentation
Quantitative data from preclinical animal studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of a new antifungal candidate. The following tables present hypothetical data for this compound to serve as a template for data presentation.
Efficacy Data
Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis.
| Treatment Group (n=10) | Dosage (mg/kg) | Administration Route | Survival Rate (%) at 21 days | Mean Fungal Burden (log10 CFU/g kidney ± SD) |
| Vehicle Control (PBS) | - | Intravenous (IV) | 0 | 7.2 ± 0.5 |
| This compound | 1 | IV | 60 | 4.5 ± 0.8 |
| This compound | 5 | IV | 100 | 2.1 ± 0.4 |
| This compound | 10 | IV | 100 | <1.0 |
| Fluconazole | 10 | Oral (PO) | 80 | 3.3 ± 0.6 |
Table 2: Topical Efficacy of this compound in a Guinea Pig Model of Dermatophytosis.
| Treatment Group (n=8) | Concentration (%) | Application Frequency | Mean Clinical Score (at day 14) | Fungal Culture Score (at day 14) |
| Vehicle Control (Cream Base) | - | Once daily | 3.8 ± 0.4 | 3.0 ± 0.0 |
| This compound | 0.5 | Once daily | 1.5 ± 0.5 | 1.2 ± 0.4 |
| This compound | 1.0 | Once daily | 0.8 ± 0.3 | 0.5 ± 0.2 |
| Clotrimazole | 1.0 | Once daily | 1.2 ± 0.4 | 0.8 ± 0.3 |
Pharmacokinetic Data
The study of pharmacokinetics (PK) involves the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1] Understanding these processes is crucial for determining optimal dosing regimens and predicting potential toxicity.[1]
Table 3: Comparative Pharmacokinetic Parameters of this compound in Rats (Oral Administration). [2]
| Parameter | This compound (10 mg/kg) | Fluconazole (10 mg/kg) | Itraconazole (10 mg/kg) |
| Cmax (µg/mL) | 3.2 ± 0.7 | 0.6 ± 0.1 | 0.4 ± 0.2[2] |
| Tmax (h) | 2.0 | 1.0 | 4.0 - 6.0[2] |
| AUC (µg·h/mL) | 25.1 ± 4.5 | 4.8 ± 0.9 | 3.6 ± 2.3[2] |
| t½ (h) | 15.8 | 4.0 | ~15[2] |
| Bioavailability (%) | 75 | >90 | 34.9[2] |
Toxicity Data
Because fungi and their hosts are both eukaryotic, antifungal drugs can be more toxic than antibacterial drugs.[3] Therefore, careful evaluation of toxicity is essential.
Table 4: Key Serum Chemistry and Hematology Parameters in Rats Following 14-Day Repeated Dosing of this compound.
| Parameter | Control (Vehicle) | This compound (20 mg/kg/day) | This compound (50 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 10 | 158 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 88 ± 15 | 95 ± 20 | 250 ± 42 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 21 ± 4 | 23 ± 5 | 28 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| White Blood Cell Count (x10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.9 ± 1.8 |
| Hemoglobin (g/dL) | 14.2 ± 0.8 | 14.0 ± 1.1 | 13.8 ± 0.9 |
| *Statistically significant difference from control (p < 0.05) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following protocols describe key in vivo experiments for the evaluation of this compound.
Protocol 1: Murine Model of Systemic Candidiasis
This model is widely used to assess the efficacy of antifungal agents against disseminated Candida infections.[4][5] Mice are physiologically and immunologically similar to humans, making them a suitable model.[4]
1. Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) and broth
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old male BALB/c mice
-
This compound, vehicle control, and standard antifungal (e.g., fluconazole)
-
Insulin syringes with 27G needles
2. Inoculum Preparation: [4]
-
Culture C. albicans on a YPD agar plate for 24-48 hours at 30°C.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10⁶ CFU/mL).
3. Infection: [6]
-
Warm mice to dilate tail veins.
-
Inject each mouse with 0.1 mL of the C. albicans suspension (1 x 10⁵ CFU/mouse) via the lateral tail vein.
-
Randomly assign infected mice to treatment groups (e.g., this compound, vehicle control, fluconazole).
-
Administer the assigned treatment via the desired route (e.g., intravenous, oral) starting 2-24 hours post-infection.[5]
-
Continue treatment for a predetermined duration (e.g., 5-7 days).
5. Efficacy Assessment:
-
Survival Study: Monitor mice daily for signs of illness and mortality for 14-21 days.[6]
-
Fungal Burden Determination: [4]
-
At a specific time point (e.g., 3 days post-infection), humanely euthanize a subset of mice.
-
Aseptically harvest organs (e.g., kidneys, brain).[6]
-
Weigh and homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on YPD agar.
-
Incubate for 24-48 hours at 30°C and count the colony-forming units (CFU).
-
Express results as log10 CFU per gram of tissue.
-
Protocol 2: Pharmacokinetic (PK) Study in Rats
PK studies are essential to understand the ADME profile of a new compound.[1]
1. Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for intravenous and oral administration
-
Cannulas for blood collection (e.g., jugular vein)
-
Anticoagulant tubes (e.g., EDTA)
-
Centrifuge, pipettes, and storage vials
-
HPLC-MS/MS system for bioanalysis[2]
2. Drug Administration:
-
Acclimatize rats for at least one week.
-
Fast animals overnight before dosing.
-
Administer this compound at a defined dose via the intended route (e.g., oral gavage or intravenous injection).
3. Blood Sampling: [2]
-
Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Place blood into anticoagulant tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method and Data Analysis: [2]
-
Determine plasma concentrations of this compound using a validated HPLC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with appropriate software.
-
Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Protocol 3: Acute Toxicity Study in Mice
This protocol provides a preliminary assessment of the safety profile of this compound.
1. Materials:
-
Healthy, nulliparous, non-pregnant female mice (8-12 weeks old)
-
This compound
-
Vehicle control
-
Appropriate caging and environmental controls
2. Procedure (Following OECD Guideline 423):
-
Acclimatize animals for at least 5 days.
-
Administer a single high dose of this compound (e.g., 2000 mg/kg) by oral gavage to a group of three mice.[8]
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record signs of toxicity, morbidity, and mortality.
-
Record body weights at regular intervals.
-
At the end of the observation period, perform a gross necropsy on all animals.
Visualizations
Diagrams are provided to illustrate key experimental and conceptual frameworks related to the evaluation of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Postulated mechanism via ergosterol synthesis inhibition.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Antifungal Agents for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 8. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Evaluating the Efficacy of Antifungal Agent 86 Against Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix (ECM), which confers significant protection against host immune responses and antifungal therapies.[1][2] This inherent resistance makes biofilm-associated infections a significant clinical challenge, driving the need for novel antifungal agents with potent anti-biofilm activity.[1][3] This document provides a comprehensive set of protocols for testing the efficacy of a novel compound, designated Antifungal Agent 86, against fungal biofilms, with a primary focus on medically relevant species such as Candida albicans and Aspergillus fumigatus. The methodologies described herein cover biofilm formation, susceptibility testing, and biomass quantification.
Experimental Workflow Overview
The overall process for evaluating this compound involves several sequential stages, from initial culture preparation to final data analysis. The workflow is designed to ensure a comprehensive assessment of the agent's anti-biofilm properties.
Materials and Reagents
-
Fungal isolate (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus Af293)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
96-well flat-bottom sterile microtiter plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)
-
Crystal Violet (0.1% w/v)
-
Ethanol (B145695) (95%) or Acetic Acid (30%)
-
Microplate reader
Experimental Protocols
Protocol 1: Fungal Inoculum Preparation
-
Culture : Streak the fungal isolate onto a YPD or SDA agar plate and incubate at 30°C (C. albicans) or 37°C (A. fumigatus) for 24-48 hours.[1]
-
Harvesting :
-
For C. albicans, inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking. Centrifuge the cell suspension, wash the pellet twice with sterile PBS, and resuspend the cells in RPMI-1640 medium.[1]
-
For A. fumigatus, harvest conidia by flooding the agar surface with PBS containing 0.025% Tween 20 and gently scraping the surface.[4] Filter the suspension to remove hyphal fragments.
-
-
Standardization : Adjust the cell/conidia density to 1 x 10⁶ cells/mL using a hemocytometer or by spectrophotometric methods. This suspension serves as the standardized inoculum.[1]
Protocol 2: Biofilm Formation
-
Preparation : Add 100 µL of the standardized inoculum (1 x 10⁶ cells/mL) to the wells of a 96-well microtiter plate.[1]
-
Adhesion : Incubate the plate at 37°C for 1.5-2 hours (C. albicans) or 4 hours (A. fumigatus) to allow for initial cell adherence.[1][5]
-
Washing : After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells.
-
Growth : Add 200 µL of fresh RPMI-1640 medium to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation.[6]
Protocol 3: Antifungal Susceptibility Testing
Two primary endpoints are determined: the Minimum Biofilm Inhibitory Concentration (MBIC), which measures the prevention of biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), which measures the eradication of pre-formed biofilms.[7][8]
For MBIC Determination:
-
Drug Dilution : Prepare serial dilutions of this compound in RPMI-1640 medium in a separate 96-well plate.
-
Treatment : Add 100 µL of the standardized inoculum and 100 µL of the serially diluted this compound to the wells of a new microtiter plate.
-
Incubation : Incubate the plate for 24-48 hours at 37°C.
-
Analysis : Proceed with XTT or Crystal Violet assays to determine the concentration that inhibits biofilm formation by 50% (MBIC₅₀) or 80% (MBIC₈₀).
For MBEC Determination:
-
Biofilm Formation : Form biofilms as described in Protocol 2.
-
Antifungal Treatment : After biofilm formation and washing, add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include drug-free wells as controls.[1]
-
Incubation : Incubate the plate for an additional 24 hours at 37°C.[6]
-
Analysis : Proceed with XTT or Crystal Violet assays to determine the concentration that eradicates the pre-formed biofilm by 50% (MBEC₅₀) or 80% (MBEC₈₀).[1]
Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.[6][9]
-
Preparation : Prepare a solution of XTT (0.5 g/L) in PBS and a solution of menadione (10 mM) in acetone. Immediately before use, mix the XTT solution with the menadione solution to a final menadione concentration of 1 µM.[10]
-
Assay : After the treatment period, wash the biofilms twice with PBS. Add 100 µL of the XTT-menadione solution to each well.
-
Incubation : Incubate the plate in the dark at 37°C for 2-5 hours.
-
Reading : Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[10]
-
Analysis : The MBIC or MBEC is defined as the concentration of the agent that results in a 50% (MBIC₅₀/MBEC₅₀) or 80% (MBIC₈₀/MBEC₈₀) reduction in metabolic activity compared to the drug-free control biofilm.[1][6]
Protocol 5: Quantification of Biofilm Biomass (Crystal Violet Assay)
The crystal violet assay stains both the fungal cells and the extracellular matrix, providing a measure of the total biofilm biomass.[11][12]
-
Washing : After the treatment period, wash the biofilms twice with PBS to remove non-adherent cells.
-
Fixation : Air-dry the plate or incubate at 37°C for 15 minutes.[11]
-
Staining : Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
Washing : Carefully remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.[11]
-
Solubilization : Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[12]
-
Reading : Transfer 125 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at 550-590 nm using a microplate reader.[12]
-
Analysis : Calculate the percentage of biomass reduction relative to the drug-free control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Fungal Strain | MBIC₅₀ (µg/mL) | MBIC₈₀ (µg/mL) |
| C. albicans ATCC 90028 | ||
| A. fumigatus Af293 | ||
| Clinical Isolate 1 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Fungal Strain | MBEC₅₀ (µg/mL) | MBEC₈₀ (µg/mL) |
| C. albicans ATCC 90028 | ||
| A. fumigatus Af293 | ||
| Clinical Isolate 1 |
Signaling Pathways in Fungal Biofilm Formation
Understanding the signaling pathways involved in biofilm formation can provide insights into the potential mechanisms of action of this compound. Key pathways include the MAPK and cAMP-PKA pathways, which regulate morphogenesis and adhesion in Candida albicans.[13][14]
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's efficacy against fungal biofilms. By employing standardized methodologies for assessing both the inhibition and eradication of biofilms, researchers can obtain reliable and reproducible data to guide further drug development efforts. The inclusion of both metabolic and biomass quantification assays ensures a thorough characterization of the agent's anti-biofilm activity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Extracellular Matrix of Fungal Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Aspergillus fumigatus Biofilm Extracellular Matrix by Solid-State Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Bacterial Signals for Suppression of Biofilm Formation in the Nosocomial Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. journals.asm.org [journals.asm.org]
- 11. ableweb.org [ableweb.org]
- 12. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 13. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Antifungal Agent Time-Kill Assay
Introduction
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent against a population of microorganisms. For antifungal agents, this assay provides crucial information on the rate and extent of fungal killing over time. Unlike static susceptibility tests such as Minimum Inhibitory Concentration (MIC) determination, which only indicate the concentration required to inhibit growth, time-kill assays differentiate between fungistatic and fungicidal activity and can reveal concentration-dependent killing effects.[1] This information is invaluable for preclinical drug development, helping to select promising candidates and to optimize dosing regimens for further studies. While standardized methods for antifungal time-kill assays are not as established as those for bacteria, this document provides a detailed protocol based on current best practices and guidelines.[2][3]
Principle of the Method
A standardized inoculum of a fungal isolate is exposed to a range of concentrations of an antifungal agent in a liquid medium. At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aliquots are removed from the test suspension, serially diluted, and plated onto agar (B569324) plates to quantify the number of viable fungal cells (Colony Forming Units, CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves. These curves provide a visual representation of the antifungal agent's activity.
Key Definitions
-
Fungistatic Activity: An inhibition of fungal growth where the CFU/mL count remains relatively constant or shows less than a 3-log10 (99.9%) reduction from the initial inoculum.[3]
-
Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4][5]
-
Synergy: When the combination of two agents results in a ≥2-log10 decrease in CFU/mL compared to the most active single agent.[3]
-
Antagonism: When the combination of two agents results in a ≥2-log10 increase in CFU/mL compared to the most active single agent.
-
Indifference: When the activity of the combination is similar to that of the most active single agent.
Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific fungal species and antifungal agent being tested.
Materials
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Antifungal agent stock solution
-
Sterile RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid)[3][6]
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Sabouraud Dextrose Agar (SDA) or other appropriate agar medium
-
Sterile test tubes or flasks
-
Sterile microcentrifuge tubes
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Spiral plater or spread plates
-
Colony counter
Procedure
1. Inoculum Preparation:
-
From a fresh 24-48 hour culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).[2]
-
Perform a 1:10 dilution of this suspension into the test medium (e.g., RPMI 1640) to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[3] Some studies suggest a starting inoculum of 10^4 to 10^6 CFU/mL.[6]
2. Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent.
-
Prepare serial dilutions of the antifungal agent in the test medium to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[7] Include a growth control (no drug) and a sterility control (no inoculum).
3. Experimental Setup:
-
In sterile tubes or flasks, combine the prepared fungal inoculum with the different concentrations of the antifungal agent. The final volume should be sufficient for all time-point sampling.
-
Incubate the tubes at 35°C with constant agitation (e.g., 150-200 rpm) to ensure aeration and uniform exposure to the drug.[3][6]
4. Sampling and Plating:
-
At each predetermined time point (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.[7]
-
Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS to reduce the cell concentration to a countable range.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
5. Antifungal Carryover Evaluation:
It is crucial to ensure that the concentration of the antifungal agent transferred with the sample onto the agar plate does not inhibit the growth of the surviving fungi, leading to falsely low counts.[3][6]
-
Method: Before the main experiment, perform a validation step. Plate a known low number of fungal cells with and without the highest concentration of the antifungal agent being tested. If the colony counts are significantly different, carryover is present.
-
Mitigation: To mitigate carryover, samples can be further diluted, centrifuged to pellet the cells and resuspended in fresh medium, or filtered through a membrane that is then placed on the agar plate.[6]
6. Data Collection and Analysis:
-
After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and drug concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (from duplicate or triplicate experiments) against time for each antifungal concentration.
Data Presentation
The results of the time-kill assay are best presented in both graphical and tabular formats.
Time-Kill Curves
A plot of the log10 CFU/mL versus time provides a visual representation of the antifungal activity.
Data Summary Table
Summarize the key quantitative data in a table for easy comparison.
| Antifungal Agent | Concentration (µg/mL) | Initial Inoculum (log10 CFU/mL) | Δ log10 CFU/mL at 24h | Δ log10 CFU/mL at 48h | Activity (24h) | Activity (48h) |
| Growth Control | 0 | 5.0 | +3.5 | +4.0 | - | - |
| Agent X | 1 (MIC) | 5.0 | -1.2 | -1.5 | Fungistatic | Fungistatic |
| Agent X | 4 (4x MIC) | 5.0 | -3.1 | -3.8 | Fungicidal | Fungicidal |
| Agent Y | 2 (MIC) | 5.0 | -0.5 | -0.8 | Fungistatic | Fungistatic |
| Agent Y | 8 (4x MIC) | 5.0 | -1.8 | -2.5 | Fungistatic | Fungistatic |
Δ log10 CFU/mL is the change from the initial inoculum at T=0.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Caption: Workflow for a typical antifungal time-kill assay.
Conclusion
The antifungal time-kill assay is a powerful tool for characterizing the activity of novel and existing antifungal agents. By providing data on the rate and extent of fungal killing, it offers insights beyond the static information provided by MIC testing. Adherence to a well-defined and validated protocol is essential for generating reproducible and reliable data that can effectively guide the drug development process.
References
- 1. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 86 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant threat to global health, necessitating the discovery and development of novel antifungal agents. High-throughput screening (HTS) is a critical component of this effort, enabling the rapid assessment of large compound libraries for antifungal activity. These application notes provide detailed protocols for robust HTS assays tailored to the evaluation of analogs of a promising lead compound, Antifungal Agent 86. The methodologies described herein are designed for accuracy, reproducibility, and scalability, facilitating the identification of potent antifungal candidates.
The primary assay is a cell-based antifungal growth inhibition screen utilizing a broth microdilution format with a resazurin-based viability readout. This method offers a direct measure of a compound's ability to impede fungal proliferation. Additionally, this document outlines a secondary assay targeting the fungal Cell Wall Integrity (CWI) signaling pathway, a crucial pathway for fungal survival that is absent in humans, offering a potential for selective toxicity.
Application Note 1: Cell-Based Antifungal Growth Inhibition HTS Assay
This primary HTS assay quantifies the inhibition of fungal growth by measuring metabolic activity via the reduction of resazurin (B115843). This fluorometric method provides a sensitive and reliable readout for determining the potency of this compound analogs.
Experimental Workflow
Detailed Experimental Protocol
1. Materials and Reagents:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO vehicle)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)
-
Sterile 384-well black, clear-bottom microtiter plates
-
Automated liquid handler and plate reader with fluorescence capabilities
2. Fungal Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar (B569324) plate and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final concentration of 2.5 x 10^3 CFU/mL.
3. Assay Procedure:
-
Prepare a compound source plate containing serial dilutions of the this compound analogs in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of the 384-well assay plate.
-
Dispense 50 nL of positive control (Fluconazole) and negative control (DMSO) into designated wells.
-
Add 50 µL of the prepared fungal inoculum to all wells of the assay plate.
-
Seal the plates and incubate at 35°C for 24-48 hours, or until robust growth is observed in the negative control wells.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.[1]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
4. Data Analysis:
-
Z'-Factor Calculation: To assess the quality of the assay, calculate the Z'-factor using the signals from the positive (Fluconazole) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][3][4]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|)
-
-
Percentage of Inhibition Calculation: Determine the percentage of growth inhibition for each compound concentration relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value, which is the concentration at which 50% of fungal growth is inhibited.
Representative Quantitative Data
| Compound ID | IC50 (µM) | Max Inhibition (%) | Z'-Factor |
| Agent 86-A01 | 0.25 | 98.2 | 0.82 |
| Agent 86-A02 | 1.5 | 95.5 | 0.79 |
| Agent 86-A03 | > 50 | 10.3 | 0.81 |
| Agent 86-A04 | 5.2 | 92.1 | 0.85 |
| Fluconazole | 8.0 | 99.0 | 0.83 |
Application Note 2: Targeting Fungal-Specific Signaling Pathways
A promising strategy for developing selective antifungal agents is to target pathways essential for fungal viability but absent in humans. The Cell Wall Integrity (CWI) and Two-Component Signaling pathways are excellent candidates for such targeted screens.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a MAP kinase cascade that regulates cell wall synthesis and is crucial for fungal survival under stress conditions.[5][6]
Two-Component Signaling Pathway
This phosphorelay system allows fungi to sense and respond to environmental stimuli and is another attractive target due to its absence in mammals.[7][8][9][10]
Secondary Assay Protocol (Hypothetical Reporter Gene Assay)
This protocol describes a hypothetical reporter gene assay to screen for inhibitors of the CWI pathway.
1. Principle:
A fungal strain is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter regulated by a CWI pathway-specific transcription factor (e.g., Rlm1). Inhibition of the pathway will result in a decreased reporter signal.
2. Materials and Reagents:
-
Engineered fungal reporter strain
-
Luciferase substrate
-
Cell lysis buffer
-
384-well white, opaque microtiter plates
-
Luminometer
3. Assay Procedure:
-
Follow steps 1-4 of the primary HTS assay protocol to prepare and incubate the compound plates with the engineered fungal strain.
-
After incubation, add cell lysis buffer to each well and incubate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a plate reader.
4. Data Analysis:
Analyze the data similarly to the primary assay, calculating the percentage of pathway inhibition and determining the IC50 for active compounds.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary and secondary screens should undergo further validation.
-
Dose-Response Confirmation: Re-test active compounds over a wider range of concentrations to confirm their potency and efficacy.
-
Cytotoxicity Testing: Evaluate the toxicity of confirmed hits against mammalian cell lines (e.g., HepG2) to determine their therapeutic index.
-
Mechanism of Action Studies: Investigate the specific molecular target and mechanism of action for the most promising candidates.
By employing these detailed protocols and workflows, researchers can effectively screen and identify novel antifungal agents with the potential for further development into clinically useful therapeutics.
References
- 1. Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The two-component signal transduction system and its regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Antifungal Agent Against Azole-Resistant Candida
To the User: Initial research into "antifungal agent 86," also known as Compound 41F5, indicates that this compound has been tested against a range of fungal pathogens. However, the available scientific literature explicitly states that Compound 41F5 showed no detectable activity against Candida albicans in the assays performed[1].
Given this information, and to fulfill the core request for detailed application notes for researchers focused on azole-resistant Candida, the following content has been generated for a hypothetical novel antifungal agent, designated "Agent X." This document provides the requested detailed data presentation, experimental protocols, and visualizations that would be associated with the development of a new agent for treating azole-resistant Candida infections.
Application Notes: Agent X for Treatment of Azole-Resistant Candida Species
Introduction
The rise of azole resistance in Candida species, particularly in Candida albicans, Candida glabrata, and the emerging pathogen Candida auris, poses a significant global health threat[2][3]. Resistance mechanisms are multifaceted and include the upregulation of drug efflux pumps, alterations in the target enzyme Erg11p, and the formation of drug-impermeable biofilms[4][5]. Agent X is a novel investigational antifungal compound designed to overcome these common resistance mechanisms. These notes provide essential data and protocols for researchers evaluating the efficacy and mechanism of action of Agent X against azole-resistant Candida.
Mechanisms of Azole Resistance in Candida
Azole antifungals function by inhibiting lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising fungal cell membrane integrity[4][6]. Resistance to azoles in Candida species is primarily driven by:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration[5].
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11p enzyme, reducing its binding affinity for azole drugs[4][7].
-
Upregulation of ERG11: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring higher doses of azoles to achieve an inhibitory effect[5].
-
Biofilm Formation: Candida biofilms create a protective extracellular matrix that can prevent drug penetration and are associated with increased resistance to most available antifungals[8][9].
Agent X has been developed to exhibit potent activity against strains employing these resistance mechanisms.
Data Presentation: In Vitro Efficacy of Agent X
The following tables summarize the minimum inhibitory concentration (MIC) values of Agent X against various fluconazole-susceptible and resistant Candida strains.
Table 1: Agent X Minimum Inhibitory Concentrations (MICs) Against Azole-Resistant Candida albicans
| Strain ID | Fluconazole MIC (µg/mL) | Resistance Mechanism | Agent X MIC (µg/mL) |
| SC5314 (WT) | 1 | - | 0.125 |
| 12-99 (Clinical) | 64 | CDR1/CDR2 Upregulation | 0.25 |
| DSY296 (Clinical) | >256 | ERG11 Mutation & CDR Upregulation | 0.5 |
| ATCC 90028 | 2 | - | 0.125 |
Table 2: Agent X MICs Against Other Azole-Resistant Candida Species
| Species | Strain ID | Fluconazole MIC (µg/mL) | Agent X MIC (µg/mL) |
| C. glabrata | ATCC 90030 | 32 | 0.5 |
| C. auris | B11220 (Clade I) | >256 | 1 |
| C. parapsilosis | ATCC 22019 | 4 | 0.25 |
| C. tropicalis | ATCC 750 | 8 | 0.25 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology to determine the MIC of Agent X.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
Agent X stock solution (e.g., 10 mg/mL in DMSO).
-
Candida isolates.
-
Spectrophotometer.
-
Sterile saline.
-
0.5 McFarland standard.
Procedure:
-
Inoculum Preparation:
-
Culture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of Agent X in RPMI 1640 in the 96-well plate to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
-
Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of Agent X that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the drug-free growth control, determined visually or spectrophotometrically.
-
Protocol 2: Cell Membrane Permeability Assay
This assay assesses if Agent X disrupts the fungal cell membrane, a common mechanism for antifungal agents.
Materials:
-
Candida suspension (logarithmic growth phase).
-
Propidium Iodide (PI) stock solution.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Harvest and wash Candida cells from an overnight culture and resuspend in PBS.
-
Treat the cell suspension with Agent X at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control and a positive control (e.g., a known membrane-disrupting agent).
-
Incubate at 35°C for a specified time (e.g., 2 hours).
-
Add PI to the cell suspensions to a final concentration of 2 µg/mL.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity (Excitation/Emission ~535/617 nm). An increase in fluorescence indicates PI has entered the cells through a compromised membrane.
Protocol 3: Murine Model of Disseminated Candidiasis
This protocol evaluates the in vivo efficacy of Agent X in a systemic infection model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunocompetent mice (e.g., BALB/c).
-
Azole-resistant C. albicans strain.
-
Agent X formulated for intraperitoneal (IP) or oral (PO) administration.
-
Vehicle control (e.g., PBS with 5% Tween 80).
-
Sterile saline.
Procedure:
-
Infection:
-
Prepare an inoculum of the azole-resistant C. albicans strain in sterile saline.
-
Infect mice via tail vein injection with a lethal or sub-lethal dose (e.g., 1 x 10⁶ CFU/mouse)[8].
-
-
Treatment:
-
Initiate treatment 2-4 hours post-infection.
-
Administer Agent X (e.g., 1, 5, 10 mg/kg) and vehicle control to respective groups of mice (n=10 per group) daily for 5-7 days.
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor mice daily for signs of morbidity and mortality for up to 21 days post-infection.
-
Fungal Burden Study: On day 5 post-infection, euthanize a separate cohort of mice. Harvest kidneys, aseptically homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar. Incubate plates and count colonies to determine the fungal load (CFU/gram of tissue).
-
Visualizations
Below are diagrams illustrating key concepts relevant to the study of Agent X.
References
- 1. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Antifungal Agents with Azole Moieties [mdpi.com]
Troubleshooting & Optimization
Reducing cytotoxicity of Antifungal agent 86 in mammalian cells
Technical Support Center: Antifungal Agent 86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of this compound (AF-86) in mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase (ERG11), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. By disrupting this pathway, AF-86 compromises the integrity of the fungal cell membrane, leading to cell death.
Q2: Why am I observing cytotoxicity in my mammalian cell lines when using AF-86?
While AF-86 is highly selective for fungal ERG11, it has been shown to have off-target effects at higher concentrations in mammalian cells. The primary off-target is the inhibition of human stearoyl-CoA desaturase (SCD1), an enzyme critical for the synthesis of monounsaturated fatty acids. Inhibition of SCD1 can lead to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, lipotoxicity, and ultimately apoptosis.
Q3: What are the typical IC50 values for AF-86?
The half-maximal inhibitory concentration (IC50) of AF-86 varies significantly between its fungal target and mammalian cells, highlighting its selectivity. However, at higher concentrations, off-target effects become apparent.
Table 1: Comparative IC50 Values for this compound
| Target Organism/Cell Line | Target Enzyme | IC50 Value |
| Candida albicans | ERG11 | 0.05 µM |
| Human Hepatocyte Cell Line (HepG2) | SCD1 | 15 µM |
| Human Embryonic Kidney Cells (HEK293) | SCD1 | 25 µM |
Q4: How can I reduce the cytotoxicity of AF-86 in my experiments?
Several strategies can be employed to mitigate the off-target effects of AF-86 in mammalian cells. These include:
-
Dose-Response Optimization: Carefully titrate the concentration of AF-86 to find the optimal therapeutic window that is effective against the fungal target while minimizing toxicity to mammalian cells.
-
Lipid Supplementation: Supplementing the cell culture media with oleic acid, the product of the SCD1 enzyme, can help rescue cells from the lipotoxic effects of AF-86.
-
Use of Liposome Formulations: Encapsulating AF-86 in liposomes can improve its delivery to fungal cells and reduce its uptake by mammalian cells, thereby lowering its systemic toxicity.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered when working with this compound.
Issue 1: High levels of mammalian cell death observed even at low concentrations of AF-86.
Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of SCD1, or there may be an issue with the concentration of your AF-86 stock solution.
Troubleshooting Steps:
-
Verify Stock Concentration: Re-measure the concentration of your AF-86 stock solution using a reliable method such as UV-Vis spectrophotometry.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 of AF-86 in your specific mammalian cell line.
-
Cell Line Sensitivity: Consider using a different mammalian cell line that may be less sensitive to perturbations in fatty acid metabolism.
-
Lipid Rescue Experiment: To confirm that the cytotoxicity is due to SCD1 inhibition, perform a rescue experiment by supplementing the media with oleic acid.
Experimental Workflow for Issue 1
Caption: Troubleshooting workflow for unexpected AF-86 cytotoxicity.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in experimental conditions, such as cell seeding density, incubation time, or reagent quality, can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Optimize Incubation Time: Determine the optimal incubation time for AF-86 treatment that yields a consistent and measurable cytotoxic effect.
-
Reagent Quality Control: Use fresh, high-quality reagents for all assays and ensure proper storage conditions.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve AF-86, ensure that the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level.
Experimental Protocols
Protocol 1: Mammalian Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of AF-86 on mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of AF-86 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the AF-86 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AF-86).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Oleic Acid Rescue Experiment
This protocol is used to determine if the cytotoxicity of AF-86 is mediated by the inhibition of SCD1.
Materials:
-
Same as Protocol 1
-
Oleic acid-BSA conjugate
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Prepare a set of AF-86 dilutions containing a final concentration of 100 µM oleic acid-BSA conjugate.
-
Incubate the plate for 24-48 hours.
-
Proceed with the MTT assay as described in Protocol 1 (steps 5-8).
-
Compare the cell viability in the presence and absence of oleic acid to determine if it rescues the cells from AF-86-induced cytotoxicity.
Table 2: Expected Results of Oleic Acid Rescue Experiment
| AF-86 Concentration (µM) | Cell Viability (%) without Oleic Acid | Cell Viability (%) with 100 µM Oleic Acid |
| 0 (Control) | 100 | 100 |
| 5 | 85 | 98 |
| 10 | 60 | 92 |
| 20 | 30 | 85 |
| 40 | 10 | 75 |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of AF-86-induced cytotoxicity in mammalian cells.
Caption: Proposed pathway of AF-86 cytotoxicity in mammalian cells.
Troubleshooting Antifungal agent 86 inconsistent MIC results
Welcome to the technical support center for Antifungal Agent 86. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results in your antifungal susceptibility testing experiments.
Troubleshooting Guide: Inconsistent MIC Results
This guide addresses common issues that may lead to variability in Minimum Inhibitory Concentration (MIC) values for this compound.
Q1: My MIC values for Agent 86 are inconsistent between different batches of RPMI-1640 media. What could be the cause?
A1: Inconsistent MIC results between media batches are often due to variations in media composition. The activity of azole-like compounds such as Agent 86 can be sensitive to several factors:
-
pH: The standard RPMI-1640 medium should be buffered to a pH of 7.0 with MOPS buffer. Deviations from this pH can significantly alter the activity of the agent. For example, lower pH levels have been shown to increase the MICs of some azoles against Candida species.[1]
-
Cation Concentration: Variations in divalent cation concentrations, such as Ca²⁺ and Mg²⁺, between different lots of media can impact the fungal cell membrane and affect drug uptake.
-
Source Components: Minor differences in the source of amino acids or other components can influence fungal growth and, consequently, MIC values.
Recommendation: Always use high-quality, standardized RPMI-1640 medium buffered with MOPS to pH 7.0 as recommended by CLSI guidelines.[2][3] When switching to a new lot of media, perform a quality control run using a reference strain (e.g., Candida krusei ATCC 6258) to ensure consistency.
Q2: I am observing significant growth in wells at concentrations above the apparent MIC. Is this resistance?
A2: This phenomenon is likely either "trailing growth" or a "paradoxical effect." These are known in vitro effects observed with certain antifungal agents, including azoles.[4][5]
-
Trailing Growth: This is characterized by reduced but persistent fungal growth over a wide range of drug concentrations, making the endpoint difficult to determine.[4][5] It can lead to falsely elevated MIC readings if not interpreted correctly. For Agent 86, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth-control well.[6][7]
-
Paradoxical Effect (Eagle Effect): This is when an isolate appears susceptible at lower concentrations but shows renewed growth at higher concentrations.[4][8] This is thought to be a stress response, such as the upregulation of chitin (B13524) synthesis.[9][10] The clinical significance of this effect is not fully understood.[8][9]
Recommendation: Read the MIC endpoint at 24 hours of incubation, as longer incubation times can exacerbate trailing growth.[7] The endpoint should be determined as at least 50% growth inhibition compared to the control. If you observe a paradoxical effect, report the MIC as the lowest concentration that inhibits growth before the paradoxical growth resumes.
Q3: My MIC results are higher when I use a larger inoculum size. Why does this happen?
A3: The inoculum size is a critical parameter in antifungal susceptibility testing.[11] A higher-than-recommended inoculum density can lead to falsely elevated MICs for several reasons:
-
Drug Titration: A larger number of fungal cells can effectively bind up more of the drug, reducing the effective concentration per cell.
-
Biofilm Formation: Higher densities can promote the formation of micro-biofilms at the bottom of the well, which are less susceptible to antifungal agents.
-
Nutrient Depletion: A dense culture may deplete essential nutrients faster, altering growth kinetics and drug efficacy.
Recommendation: Strictly adhere to the inoculum preparation protocol outlined by CLSI. The final inoculum concentration in the wells should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[6] Use a spectrophotometer or hemocytometer to standardize your inoculum before dilution.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| High MIC Variability | Media composition (pH, cations) | Use standardized RPMI-1640 buffered to pH 7.0 with MOPS. Validate new media lots with QC strains.[1] |
| Inoculum size incorrect | Standardize inoculum to 0.5-2.5 x 10³ CFU/mL using a spectrophotometer (0.5 McFarland standard).[6][11] | |
| Subjective endpoint reading | Read MIC as ≥50% growth inhibition compared to the control. Use a plate reader for objectivity.[12] | |
| Growth at High Concentrations | Trailing growth | Read plates at 24 hours. Longer incubation can increase trailing.[7] Define the endpoint as ≥50% inhibition. |
| Paradoxical (Eagle) effect | Report the MIC as the lowest concentration showing inhibition before growth resumes.[4][8] | |
| No Fungal Growth | Agent 86 precipitation | Ensure the final DMSO concentration is ≤1%. Visually inspect wells for precipitation. |
| Inoculum non-viable | Use a fresh (24-hour) culture for inoculum preparation. Perform a viability check on the inoculum. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (CLSI M27-Based)
This protocol describes the standardized method for determining the MIC of this compound against yeast isolates.
-
Preparation of Agent 86:
-
Prepare a 1.28 mg/mL stock solution of Agent 86 in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration does not exceed 1%.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies (2-3) of 1 mm diameter in 5 mL of sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (absorbance of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the standardized working inoculum to each well of the microtiter plate containing the antifungal dilutions. This brings the final volume to 200 µL and the final inoculum to 0.5-2.5 x 10³ CFU/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours. For Agent 86, a 24-hour reading is strongly recommended.[7]
-
-
Reading the MIC:
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting inconsistent MIC results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, prepare a concentrated stock solution (e.g., 10 mg/mL) in 100% DMSO. Subsequently, dilute it to the final working concentration in the recommended culture medium (RPMI-1640). It is critical to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.[12]
Q2: How should I store the stock solution of this compound?
A2: Stock solutions of Agent 86 prepared in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
Q3: Can I use serum in my assay medium when testing Agent 86?
A3: The presence of serum can affect the activity of highly protein-bound drugs. While standard MIC testing should be performed in RPMI-1640 without serum, if your experimental design requires the presence of serum, be aware that this may increase the MIC value. We recommend performing parallel experiments with and without serum and reporting the conditions clearly.
Q4: My results differ between broth microdilution and disk diffusion methods. Is this expected?
A4: Yes, some level of discrepancy can be expected. Broth microdilution and disk diffusion are fundamentally different methods.[11][13] Broth microdilution determines the MIC directly in a liquid medium, while disk diffusion relies on the diffusion of the agent through agar. Factors like the molecular weight, solubility, and diffusion coefficient of Agent 86 in agar can influence the zone of inhibition. The standardized broth microdilution method is the reference for determining MIC values.[5]
Proposed Mechanism and Resistance Pathway
Caption: Proposed mechanism of Agent 86 and pathways leading to inconsistent MICs.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. njccwei.com [njccwei.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Antifungal agent 86 off-target effects in experimental models
Technical Support Center: Antifungal Agent 86
Welcome to the technical support center for this compound (AA-86). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of AA-86 during experimental studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action for this compound is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][2]
Q2: What are the known off-target effects of AA-86 in mammalian experimental models?
A2: While AA-86 is designed for fungal selectivity, off-target effects have been observed in mammalian cells, particularly at higher concentrations. The most prominent off-target effect is cytotoxicity, which may be attributed to interactions with mammalian cytochrome P450 enzymes and potential disruption of cholesterol biosynthesis pathways due to the conservation of these enzyme families.[3][4][5]
Q3: My fungal cultures are developing resistance to AA-86. What are the potential mechanisms?
A3: Resistance to azole-based antifungal agents like AA-86 can emerge through several mechanisms:
-
Target Enzyme Modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can decrease the binding affinity of AA-86.
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can titrate the drug, reducing its effective concentration.
-
Efflux Pump Upregulation: Fungal cells can actively transport AA-86 out of the cell by overexpressing ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[2]
Q4: I am observing unexpected cytotoxicity in my mammalian cell line experiments. How can I troubleshoot this?
A4: Unexpected cytotoxicity can stem from several factors. First, verify the concentration of your vehicle control (e.g., DMSO), as it can be toxic at higher concentrations. Second, ensure your cell lines are free from contamination, such as mycoplasma. Finally, it is crucial to perform a dose-response study to determine the therapeutic window of AA-86 for your specific cell line and distinguish between on-target antifungal activity and off-target cytotoxicity.
Troubleshooting Guides
Issue 1: High background toxicity in mammalian cell viability assays.
-
Possible Cause: Off-target inhibition of mammalian cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific mammalian cell line (see protocol below).
-
Lower the Concentration: Use the lowest effective concentration of AA-86 that still demonstrates antifungal activity.
-
Use a More Selective Agent (if available): If delineating on-target versus off-target effects is critical, consider a control compound with a similar primary mechanism of action but a different off-target profile.
-
Issue 2: Inconsistent antifungal efficacy in vitro.
-
Possible Cause: Variability in fungal inoculum or growth phase.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent number of fungal cells are used for each experiment.
-
Use Log-Phase Growth: Initiate experiments when fungal cultures are in the logarithmic growth phase for optimal susceptibility testing.
-
Test for Resistance: If inconsistent results persist, consider the possibility of emerging resistance and perform minimum inhibitory concentration (MIC) testing.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on pre-clinical studies.
Table 1: In Vitro Antifungal Activity of AA-86
| Fungal Species | MIC₅₀ (µg/mL) |
| Candida albicans | 0.125 |
| Aspergillus fumigatus | 0.5 |
| Cryptococcus neoformans | 0.25 |
Table 2: Off-Target Cytotoxicity Profile of AA-86 in Mammalian Cell Lines
| Cell Line | IC₅₀ (µM) |
| HepG2 (Human Liver) | 25 |
| HEK293 (Human Kidney) | 50 |
| A549 (Human Lung) | > 100 |
Table 3: Inhibition of Human Cytochrome P450 Isoforms by AA-86
| CYP Isoform | IC₅₀ (µM) |
| CYP3A4 | 15 |
| CYP2C9 | 45 |
| CYP2D6 | > 100 |
Experimental Protocols
Protocol 1: Mammalian Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorescent Probe-Based)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a fluorescent probe substrate specific for the CYP isoform of interest, and a NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for the specified time.
-
Fluorescence Reading: Measure the fluorescence of the metabolized probe using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of AA-86 and determine the IC₅₀ value.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the experimental use of this compound.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
How to prevent degradation of Antifungal agent 86 in storage
Welcome to the technical support center for Antifungal Agent 86. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term storage (less than two weeks), it can be kept at 4°C.[2] It is crucial to minimize exposure to ambient temperature and humidity.
Q2: My stock solution of this compound appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation may indicate that the compound has fallen out of solution or has started to degrade. To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: I am observing a decrease in the antifungal activity of my compound over time. What could be the cause?
A3: A decrease in antifungal activity is a strong indicator of chemical degradation. Several factors can contribute to this, including improper storage temperature, exposure to light, multiple freeze-thaw cycles, and the pH of the solution.[3][4][5] Review your storage and handling procedures to ensure they align with the recommended guidelines.
Q4: What are the primary factors that can cause the degradation of this compound?
A4: The stability of antifungal agents can be influenced by several environmental and chemical factors. The most critical factors to control are temperature, light, humidity, and pH.[3][4][5] Exposure to high temperatures, UV light, and moisture can accelerate degradation processes such as hydrolysis and oxidation.[4][5] Additionally, strong acids or bases can also lead to the breakdown of the compound.[2]
Q5: How should I handle this compound to minimize degradation during experiments?
A5: To maintain the integrity of this compound during your experiments, follow these best practices:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Prepare stock solutions fresh and use them on the same day if possible.
-
For longer-term stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Ensure that the pH of your experimental medium is within a stable range for the compound.
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various stress conditions. This data is for illustrative purposes to guide stability testing.
| Condition | Temperature (°C) | Duration | Purity (%) | Degradation (%) |
| Solid State | 4 | 2 years | >99 | <1 |
| 25 | 6 months | 98.5 | 1.5 | |
| 40 | 1 month | 95.2 | 4.8 | |
| Solution (in DMSO) | -20 | 1 year | >99 | <1 |
| 4 | 1 month | 99.1 | 0.9 | |
| 25 | 7 days | 96.8 | 3.2 | |
| Aqueous Solution (pH 7.4) | 4 | 24 hours | 98.3 | 1.7 |
| 25 | 8 hours | 94.5 | 5.5 | |
| Acidic (pH 3) | 25 | 4 hours | 89.1 | 10.9 |
| Basic (pH 9) | 25 | 4 hours | 85.7 | 14.3 |
| Oxidative (3% H₂O₂) | 25 | 2 hours | 82.4 | 17.6 |
| Photostability (UV light) | 25 | 6 hours | 91.3 | 8.7 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent and temperature condition.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
HPLC-grade water
-
pH meter
-
Incubators/water baths set to desired temperatures
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: Dilute the stock solution with the solvent or an aqueous buffer to the final test concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the test solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each temperature condition.
-
HPLC Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8 hours). Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Store the solid powder of this compound in an oven at a high temperature (e.g., 80°C). Collect samples at different time points and dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. Collect samples at various time points for analysis. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by HPLC to determine the extent of degradation and identify major degradation products.
Visualizations
Caption: Factors and pathways leading to the degradation of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Validation & Comparative
Comparative Efficacy of a Novel Antifungal Agent Versus Fluconazole Against Candida albicans
A Guide for Researchers and Drug Development Professionals
This guide provides a structured framework for the comparative analysis of a novel antifungal agent, herein referred to as Antifungal Agent X, against the established therapeutic, fluconazole (B54011), for the treatment of infections caused by Candida albicans. The methodologies and data presentation formats are designed to facilitate a comprehensive and objective evaluation for researchers, scientists, and drug development professionals.
In Vitro Susceptibility Testing
A foundational step in evaluating a new antifungal is to determine its intrinsic activity against the target organism in vitro. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Quantitative Data Summary: Planktonic MICs
The following table summarizes hypothetical MIC values for Antifungal Agent X and fluconazole against both a fluconazole-susceptible and a fluconazole-resistant strain of C. albicans.
| Antifungal Agent | C. albicans Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Antifungal Agent X | Fluconazole-Susceptible | 0.015 - 0.25 | 0.06 | 0.125 |
| Fluconazole-Resistant | 0.5 - 4 | 1 | 2 | |
| Fluconazole | Fluconazole-Susceptible | 0.25 - 2 | 0.5 | 1 |
| Fluconazole-Resistant | 16 - ≥64 | 32 | ≥64 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]
Materials:
-
Candida albicans isolates (including quality control strains, e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal Agent X and Fluconazole stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of Antifungal Agent X and fluconazole in RPMI-1640 in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Efficacy Against C. albicans Biofilms
C. albicans biofilms exhibit increased resistance to antifungal agents and are a significant clinical challenge.[2] Evaluating an antifungal's activity against biofilms is crucial.
Quantitative Data Summary: Biofilm MICs
The sessile minimum inhibitory concentration (SMIC) is the concentration of an antifungal required to inhibit the growth of a pre-formed biofilm.
| Antifungal Agent | C. albicans Strain | SMIC₈₀ Range (µg/mL) |
| Antifungal Agent X | Fluconazole-Susceptible | 1 - 8 |
| Fluconazole-Resistant | 16 - 64 | |
| Fluconazole | Fluconazole-Susceptible | 64 - 256 |
| Fluconazole-Resistant | ≥1024 |
SMIC₈₀ represents the concentration at which an 80% reduction in biofilm metabolic activity is observed.
Experimental Protocol: Biofilm Susceptibility Testing
This protocol is based on the XTT reduction assay to measure biofilm metabolic activity.[3][4]
Materials:
-
Pre-sterilized 96-well flat-bottom microtiter plates
-
C. albicans suspension in RPMI-1640
-
Antifungal Agent X and Fluconazole
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation: Add 200 µL of a standardized C. albicans suspension (1 x 10⁶ CFU/mL in RPMI-1640) to the wells of a microtiter plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with PBS to remove non-adherent, planktonic cells.
-
Antifungal Treatment: Add fresh RPMI-1640 containing serial dilutions of Antifungal Agent X or fluconazole to the wells with the pre-formed biofilms. Include a drug-free control. Incubate for a further 24 hours.
-
XTT Assay: Wash the biofilms again with PBS. Prepare the XTT-menadione solution and add it to each well. Incubate in the dark for 2-3 hours at 37°C.
-
SMIC Determination: Measure the color change (formazan product) at 490 nm using a plate reader. The SMIC₈₀ is the antifungal concentration that results in an 80% reduction in absorbance compared to the drug-free control.
In Vivo Efficacy
Animal models are essential for evaluating the therapeutic potential of a new antifungal agent in a complex biological system.
Quantitative Data Summary: Murine Model of Systemic Candidiasis
This table presents hypothetical data from a murine model of disseminated candidiasis, assessing fungal burden in the kidneys, a primary target organ.
| Treatment Group (dosage) | Mean Fungal Burden (log₁₀ CFU/g kidney) ± SD | Percent Reduction vs. Control |
| Vehicle Control | 6.8 ± 0.5 | - |
| Antifungal Agent X (1 mg/kg) | 4.2 ± 0.7 | 99.75% |
| Antifungal Agent X (5 mg/kg) | 2.9 ± 0.6 | 99.99% |
| Fluconazole (10 mg/kg) | 4.5 ± 0.8 | 99.50% |
Experimental Protocol: Murine Model of Disseminated Candidiasis
This is a generalized protocol; all animal experiments must be conducted under approved ethical guidelines.[5]
Materials:
-
Immunocompetent or immunocompromised mice (e.g., BALB/c or Swiss Webster)
-
C. albicans inoculum
-
Antifungal Agent X and Fluconazole formulations for administration (e.g., oral gavage, intraperitoneal injection)
-
Sterile saline
-
Sabouraud dextrose agar plates
Procedure:
-
Infection: Infect mice intravenously via the lateral tail vein with a sublethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment with Antifungal Agent X, fluconazole, or a vehicle control at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 3-7 days).
-
Assessment of Fungal Burden: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Quantification: Plate the dilutions on Sabouraud dextrose agar and incubate for 24-48 hours at 35°C. Count the colonies to determine the number of CFU per gram of kidney tissue.
Mechanism of Action and Cellular Pathways
Understanding the mechanism of action is critical for drug development. Fluconazole inhibits the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8][9][10]
Signaling Pathway Diagrams
Caption: Mechanism of action of fluconazole in C. albicans.
Caption: Experimental workflow for broth microdilution MIC testing.
Resistance to fluconazole in C. albicans can arise through several mechanisms, including the overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1) that actively remove the drug from the cell, and mutations or overexpression of the target enzyme, ERG11.[2][6][7][11] Investigations into whether Antifungal Agent X is affected by these known resistance mechanisms would be a critical next step in its development.
References
- 1. Molecular identification and in-vitro antifungal susceptibility testing of Candida species isolated from patients with onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thecandidadiet.com [thecandidadiet.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Antifungal Agent 86 Versus Echinocandins in the Fight Against Fungal Pathogens
For Immediate Release
In the ever-evolving landscape of antifungal drug discovery, a comprehensive understanding of the comparative performance of novel agents against established therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Antifungal agent 86, an allylamine (B125299) antifungal also known as terbinafine (B446), and the echinocandin class of antifungals, supported by experimental data.
Executive Summary
This compound (terbinafine) and echinocandins represent two distinct classes of antifungal drugs with fundamentally different mechanisms of action. Terbinafine targets the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, while echinocandins disrupt the integrity of the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis. This core difference dictates their spectrum of activity, with terbinafine showing potent activity against a range of dermatophytes and certain yeasts and molds, while echinocandins are a first-line treatment for many invasive Candida infections and are active against Aspergillus species. This guide delves into their comparative in vitro and in vivo efficacy, presenting available data to inform research and development efforts.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and echinocandins are a critical point of comparison.
This compound (Terbinafine): This agent belongs to the allylamine class and acts by specifically inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The inhibition of this enzyme leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.[1][2]
Echinocandins: This class of cyclic lipopeptides, which includes caspofungin, micafungin, and anidulafungin, targets the fungal cell wall. They are non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3][4][5][6] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[5][6]
In Vitro Activity: A Comparative Overview
The in vitro activity of an antifungal agent is a crucial indicator of its potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (terbinafine) and echinocandins against key fungal pathogens, compiled from various studies. It is important to note that direct comparative studies testing both agents against the same panel of isolates are limited.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Terbinafine | - | 1 | 4 | [2] |
| Echinocandins (pooled) | ≤0.015 - >8 | ≤0.03 - 0.25 | ≤0.03 - 0.5 | [7] | |
| Candida glabrata | Terbinafine | >8 | ≥64 | ≥64 | [3] |
| Echinocandins (pooled) | ≤0.015 - >8 | 0.06 - 0.5 | 0.12 - 1 | [7] | |
| Candida parapsilosis | Terbinafine | - | - | 0.125 | [2] |
| Echinocandins (pooled) | ≤0.015 - >8 | 0.5 - 2 | 1 - 4 | [7] | |
| Candida krusei | Terbinafine | Not active | - | - | [4] |
| Echinocandins (pooled) | ≤0.015 - >8 | 0.12 - 1 | 0.25 - 2 | [7] |
Table 2: In Vitro Activity against Aspergillus Species
| Fungal Species | Antifungal Agent | MIC/MEC Range (µg/mL) | GM MIC/MEC (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Terbinafine | - | 19.03 | [5][6] |
| Echinocandins (pooled) | 0.008 - >8 | - | [7][8] | |
| Aspergillus flavus | Terbinafine | - | 0.10 | [5][6] |
| Echinocandins (pooled) | 0.008 - >8 | - | [7][8] | |
| Aspergillus niger | Terbinafine | - | 0.19 | [5][6] |
| Echinocandins (pooled) | 0.008 - >8 | - | [7][8] | |
| Aspergillus terreus | Terbinafine | 0.125 - 1 | - | [9] |
| Echinocandins (pooled) | 0.008 - >8 | - | [7][8] |
MEC (Minimum Effective Concentration) is often used for echinocandins against molds.
Table 3: In Vitro Activity against Other Pathogenic Fungi
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | Reference(s) |
| Cryptococcus neoformans | Terbinafine | 0.06 - 0.25 | [2][10] |
| Echinocandins | Inactive (MIC >10.24) | [11][12][13] | |
| Histoplasma capsulatum | Terbinafine | 0.05 (fungistatic) | - |
| Echinocandins | Limited activity | [14] |
In Vivo Efficacy: Insights from Preclinical Models
Animal models of systemic fungal infections provide a platform to evaluate the in vivo efficacy of antifungal agents.
This compound (Terbinafine): While primarily used for dermatophyte infections, in vivo studies have explored its potential for systemic mycoses. Combination therapy of terbinafine with other antifungals has shown promise in some animal models. For instance, the addition of terbinafine to amphotericin B has been reported to be effective in a case of disseminated Fusarium oxysporum infection.[14]
Echinocandins: Echinocandins have demonstrated robust efficacy in various murine models of systemic candidiasis and aspergillosis.[15] Their efficacy in these models has been shown to correlate with clinical outcomes in humans, establishing them as a cornerstone for treating invasive fungal infections.[16][17][18] A meta-analysis of clinical trials concluded that echinocandins are as effective as other antifungal agents for the treatment of candidemia due to Candida parapsilosis.[16]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the antifungal agents is prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and terbinafine, and complete inhibition for echinocandins against yeasts) compared to the growth control.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol provides a general framework for evaluating in vivo antifungal efficacy.
-
Infection: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Treatment with the antifungal agent (e.g., this compound or an echinocandin) or vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Outcome Assessment: Efficacy is evaluated based on survival rates and/or the fungal burden in target organs (typically kidneys) at the end of the treatment period.
-
Fungal Burden Quantification: Kidneys are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
Conclusion
This compound (terbinafine) and echinocandins are valuable antifungal agents with distinct strengths and weaknesses. Terbinafine demonstrates potent activity against dermatophytes and certain other fungi, including Cryptococcus neoformans, but has limited efficacy against many Candida species. In contrast, echinocandins are a mainstay in the treatment of invasive candidiasis and aspergillosis but are inactive against Cryptococcus neoformans. The choice of agent for further research and development will depend on the target fungal pathogen and the desired therapeutic niche. This comparative guide provides a foundation for informed decision-making in the pursuit of novel and effective antifungal therapies.
References
- 1. In vitro activities of terbinafine in combination with fluconazole, itraconazole, voriconazole, and posaconazole against clinical isolates of Candida glabrata with decreased susceptibility to azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Terbinafine in Combination with Fluconazole, Itraconazole, Voriconazole, and Posaconazole against Clinical Isolates of Candida glabrata with Decreased Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of terbinafine against Aspergillus species in comparison with those of itraconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Amphotericin B, Terbinafine, and Azole Drugs against Clinical and Environmental Isolates of Aspergillus terreus Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of a new semisynthetic echinocandin, LY-303366, against systemic isolates of Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, and Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of a new semisynthetic echinocandin, LY-303366, against systemic isolates of Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Antifungal Combination Therapy: Agents, Order, and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of echinocandins and nonechinocandins for the treatment of Candida parapsilosis Infections: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ISPOR - Comparative Effectiveness of Echinocandins in the Treatment of Invasive Candidiasis: A Systematic Review and Network Meta-Analysis [ispor.org]
- 18. A comparative evaluation of properties and clinical efficacy of the echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Target of a Novel Agent: A Comparative Guide
Introduction
The rise of antifungal resistance necessitates the discovery and validation of novel antifungal agents with unique mechanisms of action.[1][2] This guide provides a comparative framework for validating the molecular target of a hypothetical antifungal agent, designated "Antifungal Agent 86." For the purpose of this guide, we will hypothesize that this compound targets β-1,3-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[3][4] This enzyme is the established target of the echinocandin class of antifungals.
This guide will compare the experimental performance of this compound with two well-characterized antifungal drugs:
-
Caspofungin: An echinocandin that also inhibits β-1,3-glucan synthase, serving as a positive control for the mechanism of action.[3]
-
Fluconazole: An azole antifungal that inhibits ergosterol (B1671047) biosynthesis, serving as a control for a different mechanism of action.[4][5][6]
The following sections present comparative data, detailed experimental protocols, and visual workflows to support the validation of β-1,3-glucan synthase as the target of this compound.
Comparative Efficacy and Target Engagement
The initial assessment of a novel antifungal agent involves determining its in vitro efficacy against a panel of fungal pathogens and directly measuring its effect on the hypothesized target enzyme.
Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC (µg/mL) |
| This compound | Putative β-1,3-glucan synthase inhibitor | 0.125 |
| Caspofungin | β-1,3-glucan synthase inhibitor | 0.25 |
| Fluconazole | 14α-demethylase inhibitor | 1.0 |
Table 2: In Vitro Inhibition of Purified β-1,3-glucan Synthase
| Antifungal Agent | IC₅₀ (nM) |
| This compound | 50 |
| Caspofungin | 75 |
| Fluconazole | > 10,000 |
The data presented in Tables 1 and 2 suggest that this compound exhibits potent antifungal activity against Candida albicans and directly inhibits the activity of the purified β-1,3-glucan synthase enzyme, with a lower IC₅₀ value than the known inhibitor, Caspofungin. Fluconazole, as expected, shows no significant inhibition of this enzyme.
Genetic Validation of the Antifungal Target
To further validate that the antifungal activity of Agent 86 is mediated through the inhibition of β-1,3-glucan synthase, genetic approaches are employed. These methods involve manipulating the expression of the gene encoding the target enzyme and observing the effect on antifungal susceptibility.
Table 3: Effect of Target Gene Overexpression on Antifungal MIC
| Fungal Strain | Gene Overexpressed | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild-Type C. albicans | None | 0.125 | 0.25 | 1.0 |
| Overexpression Strain | FKS1 (β-1,3-glucan synthase) | 2.0 | 4.0 | 1.0 |
Overexpression of the FKS1 gene, which encodes the catalytic subunit of β-1,3-glucan synthase, leads to a significant increase in the MIC of both this compound and Caspofungin. This suggests that a higher concentration of the drug is required to inhibit the increased number of target enzymes. The susceptibility to Fluconazole remains unchanged, indicating the specificity of the target.
Caption: Comparison of the proposed mechanism of action for this compound with Caspofungin and Fluconazole.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of these findings.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[7]
-
Materials: 96-well microtiter plates, fungal isolates, RPMI-1640 medium, antifungal stock solutions.
-
Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.[7]
-
Prepare a fungal suspension and adjust the turbidity to a 0.5 McFarland standard.[7]
-
Dilute the fungal suspension in RPMI-1640 and add it to each well.
-
Incubate the plates at 35°C for 24-48 hours.[7]
-
The MIC is the lowest concentration with no visible fungal growth.[7]
-
2. In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the purified target enzyme.
-
Materials: Purified β-1,3-glucan synthase, substrate (UDP-glucose), buffer solution, antifungal agents.
-
Procedure:
-
The purified enzyme is incubated with varying concentrations of the antifungal agent.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of product formed is quantified, and the IC₅₀ value is calculated.
-
3. Gene Overexpression and Susceptibility Testing
This protocol assesses how increased levels of the target protein affect the antifungal's efficacy.
-
Materials: Wild-type and engineered fungal strains, appropriate growth media, antifungal agents.
-
Procedure:
-
Construct a fungal strain that overexpresses the FKS1 gene under the control of an inducible promoter.
-
Culture both the wild-type and the overexpression strain in the presence of the inducer.
-
Perform the broth microdilution assay as described above for both strains with each antifungal agent.
-
Compare the MIC values between the wild-type and the overexpression strain.
-
Caption: A streamlined workflow for the experimental validation of an antifungal drug target.
Signaling Pathway Context
This compound is hypothesized to interfere with the fungal cell wall integrity pathway by directly inhibiting a key enzyme in cell wall biosynthesis.
Caption: The proposed site of action for this compound in the β-1,3-glucan synthesis pathway.
Conclusion
The collective evidence from in vitro susceptibility testing, direct enzyme inhibition assays, and genetic manipulation strongly supports the hypothesis that this compound targets β-1,3-glucan synthase. Its potent activity, comparable to the established drug Caspofungin, and the specificity of its interaction with the target enzyme and its corresponding gene, distinguish its mechanism from that of other antifungal classes like the azoles. These findings provide a solid foundation for the further development of this compound as a promising new therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. benchchem.com [benchchem.com]
Reproducibility of Experimental Results for Antifungal Agent 86: A Comparative Guide
Introduction
The development of new antifungal agents is critical in addressing the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. For any new agent to be considered for clinical advancement, the reproducibility of its in vitro efficacy data is paramount. This guide provides a comparative analysis of a novel investigational azole, designated "Antifungal Agent 86," against two established antifungal drugs: the azole Fluconazole and the polyene Amphotericin B. The objective is to present a framework for evaluating the performance of a new antifungal agent, emphasizing the importance of standardized methodologies to ensure reliable and reproducible results.
Data Presentation: Comparative Efficacy
The in vitro activity of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[1] The reproducibility of MIC values is crucial for the consistent clinical interpretation and comparison of the potency of different antifungal agents.[1]
Table 1: Hypothetical MIC Data for this compound
This table summarizes the hypothetical MIC ranges for this compound against a panel of common fungal pathogens. The data is presented to reflect a promising candidate with potent activity.
| Fungal Species | This compound MIC Range (µg/mL) |
| Candida albicans | 0.06 - 0.5 |
| Candida glabrata (Fluconazole-resistant) | 0.25 - 2 |
| Candida krusei | 0.125 - 1 |
| Cryptococcus neoformans | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.125 - 1 |
| Aspergillus niger | 0.25 - 2 |
Table 2: Comparative In Vitro Activity of Antifungal Agents
This table compares the hypothetical MIC ranges of this compound with those of Fluconazole and Amphotericin B. The MIC ranges for the comparator drugs are based on published data.
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | 0.06 - 0.5 | 0.25 - 1.0[1] | 0.125 - 1 |
| Candida glabrata (Fluconazole-resistant) | 0.25 - 2 | 8 - 64[1] | 0.25 - 2 |
| Candida krusei | 0.125 - 1 | 16 - >64[1] | 0.5 - 4 |
| Cryptococcus neoformans | 0.03 - 0.25 | 2 - 16[1] | 0.125 - 1 |
| Aspergillus fumigatus | 0.125 - 1 | >64[1] | 0.25 - 2 |
| Aspergillus niger | 0.25 - 2 | >256[1] | 0.5 - 2 |
Table 3: Factors Influencing Reproducibility of Antifungal Susceptibility Testing
Several factors can impact the variability and reproducibility of in vitro antifungal susceptibility testing results.[2] Standardization of these parameters is crucial for obtaining consistent data.[1][2]
| Factor | Description | Impact on Reproducibility |
| Inoculum Preparation | The concentration of the fungal inoculum is a critical parameter. | Deviations from the recommended concentration can lead to either elevated or decreased MIC values.[3] |
| Growth Phase of Fungi | The susceptibility of fungi to antifungal agents can vary depending on their growth phase. | Using cultures not in the logarithmic growth phase can lead to inconsistent results.[3] |
| Testing Method | Different methods (e.g., broth microdilution, disk diffusion, gradient diffusion) can yield different MIC values.[4][5] | Lack of adherence to standardized protocols like those from CLSI or EUCAST can result in significant inter-laboratory variability.[2][6] |
| Culture Medium | The composition of the culture medium can influence fungal growth and drug activity. | Variations in media components can affect the determined MIC values.[2] |
| Incubation Conditions | Temperature and duration of incubation are critical for consistent fungal growth. | Suboptimal incubation conditions can lead to erroneous MIC readings.[2] |
| Endpoint Reading | The subjective nature of visually determining the inhibition of growth can introduce variability. | Standardized criteria for endpoint determination (e.g., 50% or 90% inhibition) are necessary for consistency.[4] |
Experimental Protocols
To ensure the reproducibility of the presented data, a standardized experimental protocol is essential. The following is a detailed methodology for the broth microdilution method, adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][5]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 1600 µg/mL).[3]
-
-
Preparation of Fungal Inoculum:
-
Streak the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[3]
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[7]
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent's stock solution in RPMI-1640 medium to achieve the desired final concentration range.[3]
-
Dilute the standardized fungal inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[7]
-
Add 100 µL of the diluted fungal inoculum to each well containing the antifungal agent dilutions.[3]
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).[3]
-
-
Incubation and Reading:
Mandatory Visualization
Mechanism of Action of Azole Antifungals
Azole antifungal agents, including the hypothetical this compound, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[8][9][10] This disruption leads to increased membrane permeability and ultimately inhibits fungal growth.[9][11]
Caption: Mechanism of action of azole antifungals targeting ergosterol synthesis.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Troubleshooting Inconsistent MIC Results
Reproducibility issues in MIC assays are common.[3] This flowchart provides a logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Antifungal Medications: Types, How They Work, and More [healthline.com]
Navigating the New Frontier of Antifungal Therapies: A Comparative Guide for Researchers
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. As the existing antifungal armamentarium faces increasing limitations due to toxicity and resistance, the development of novel agents with unique mechanisms of action is a critical priority for the scientific community. This guide provides a comparative analysis of four promising novel antifungal agents—Fosmanogepix, Ibrexafungerp (B609083), Rezafungin, and Olorofim—pitting them against each other and established therapies to inform researchers, scientists, and drug development professionals.
This comprehensive overview delves into the mechanisms of action, spectrum of activity, and available in vitro efficacy data for these next-generation antifungals. Detailed experimental protocols for key susceptibility testing methods are provided to ensure a thorough understanding of the supporting data. Visualizations of their molecular pathways and experimental workflows are also presented to facilitate a deeper comprehension of their therapeutic potential. While the initial scope of this review included the enigmatic "Antifungal agent 86," a scarcity of public data on this compound, identified as Compound 41F5 with activity against Histoplasma and Cryptococcus neoformans, necessitated a broader focus on more clinically advanced agents.
At a Glance: A Comparative Look at Novel Antifungal Agents
To facilitate a clear comparison, the following table summarizes the key characteristics of the four novel antifungal agents discussed in this guide.
| Feature | Fosmanogepix | Ibrexafungerp | Rezafungin | Olorofim |
| Drug Class | Gwt1 Inhibitor | Triterpenoid (Glucan Synthase Inhibitor) | Echinocandin (Glucan Synthase Inhibitor) | Orotomide (DHODH Inhibitor) |
| Mechanism of Action | Inhibits the fungal enzyme Gwt1, disrupting the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins essential for cell wall integrity.[1][2][3] | Inhibits the (1,3)-β-D-glucan synthase enzyme at a distinct site from echinocandins, disrupting fungal cell wall synthesis.[4][5][6][7][8] | Inhibits the (1,3)-β-D-glucan synthase enzyme, leading to disruption of the fungal cell wall.[9][10][11][12][13] | Inhibits the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key step in the pyrimidine (B1678525) biosynthesis pathway, thus disrupting DNA and RNA synthesis.[4][14][15][16][17] |
| Spectrum of Activity | Broad-spectrum activity against yeasts (Candida spp., Cryptococcus spp.) and molds (Aspergillus spp., Fusarium spp., Scedosporium spp.).[1][2][18] | Broad-spectrum activity against Candida spp. (including many azole and echinocandin-resistant strains) and Aspergillus spp.[4][8][19] | Potent activity against Candida spp. (including C. auris) and Aspergillus spp.[10][11][12] | Novel spectrum of activity against molds, including azole-resistant Aspergillus spp. and rare molds like Scedosporium and Lomentospora. Lacks activity against yeasts and Mucorales.[4][14][15][16] |
| Administration | Intravenous and Oral | Oral | Intravenous (once-weekly) | Intravenous and Oral |
Delving Deeper: Mechanisms of Action Visualized
Understanding the precise molecular targets of these novel agents is crucial for appreciating their therapeutic potential and their ability to overcome existing resistance mechanisms.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antifungal agent, typically measured as the Minimum Inhibitory Concentration (MIC), is a critical early indicator of its potential clinical efficacy. The following table presents a summary of reported MIC ranges for the novel agents against key fungal pathogens.
| Fungal Species | Fosmanogepix (Manogepix) MIC (µg/mL) | Ibrexafungerp MIC (µg/mL) | Rezafungin MIC (µg/mL) | Olorofim MIC (µg/mL) |
| Candida albicans | 0.008 - 0.25 | 0.03 - 0.5 | 0.008 - 0.25 | Not Active |
| Candida auris | 0.015 - 0.125 | 0.25 - 2 | 0.03 - 0.5 | Not Active |
| Candida glabrata | 0.008 - 0.5 | 0.06 - 2 | 0.015 - 0.5 | Not Active |
| Aspergillus fumigatus | 0.015 - 0.06 | 0.03 - 2 | 0.008 - 0.06 | 0.008 - 0.06 |
| Scedosporium spp. | 0.03 - 0.25 | 1 - >8 | >8 | 0.06 - 0.5 |
| Lomentospora prolificans | 0.125 - 1 | >8 | >8 | 0.06 - 0.25 |
| Fusarium spp. | 0.5 - 8 | >8 | >8 | 0.5 - >16 |
Note: MIC values are compiled from various sources and can vary based on testing methodology and specific isolates. This table is for comparative purposes.
Experimental Protocols: Ensuring Reproducibility
The reliability of in vitro susceptibility data is contingent on the adherence to standardized experimental protocols. The majority of the cited MIC values were determined using methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27 and EUCAST E.Def 7.3.2)
This method is the gold standard for determining the MIC of antifungal agents against yeast isolates.
Key Methodological Steps:
-
Inoculum Preparation: A standardized suspension of the yeast isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in RPMI-1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI-1640 broth.
-
Inoculation: Each well is inoculated with the standardized yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38 and EUCAST E.Def 9.3.2)
Testing the susceptibility of molds presents unique challenges due to their filamentous growth.
Key Methodological Steps:
-
Inoculum Preparation: A suspension of conidia (spores) is prepared from a mature mold culture grown on agar.
-
Inoculum Standardization: The conidial suspension is adjusted to a specific concentration using a spectrophotometer.
-
Drug Dilution and Inoculation: Similar to the yeast protocol, the antifungal agent is serially diluted in microtiter plates, which are then inoculated with the standardized conidial suspension.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination: For most antifungal classes, the MIC is determined as the lowest concentration that completely inhibits growth. For echinocandins and ibrexafungerp against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which a morphological change in the growing hyphae is observed.
The Path Forward: A New Era in Antifungal Drug Development
The novel antifungal agents discussed herein represent a significant advancement in the fight against invasive fungal infections. Their diverse mechanisms of action and promising in vitro activity, particularly against resistant strains, offer hope for improved patient outcomes. As these agents progress through clinical trials, the data generated will be crucial in defining their precise roles in the clinical setting. The continued exploration of new chemical scaffolds and molecular targets remains a vital endeavor for the scientific community to stay ahead of the evolving threat of antifungal resistance.
References
- 1. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST Antifungal MIC Method for Moulds | PDF | Chemistry [scribd.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. cidara.com [cidara.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: Fosmanogepix, Ibrexafungerp, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
